2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol
Description
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Properties
Molecular Formula |
C11H7BrF2N2O |
|---|---|
Molecular Weight |
301.09 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-(difluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H7BrF2N2O/c12-7-3-1-6(2-4-7)11-15-8(10(13)14)5-9(17)16-11/h1-5,10H,(H,15,16,17) |
InChI Key |
FHLHZTHHAPBDKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=O)N2)C(F)F)Br |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol: A Comprehensive Technical Guide
Executive Summary & Chemical Rationale
The development of fluorinated heterocycles is a cornerstone of modern medicinal chemistry and agrochemical design. The target compound, 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol , is a highly versatile building block. It features two critical handles:
-
4-Bromophenyl Moiety: Serves as an orthogonal reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [[1]]([Link]).
-
Difluoromethyl (
) Group: Acts as a lipophilic hydrogen-bond donor. Unlike the purely electron-withdrawing and hydrophobic trifluoromethyl ( ) group, the motif can participate in targeted intermolecular interactions within biological binding pockets [[2]]([Link]).
This whitepaper provides an in-depth, self-validating protocol for synthesizing this pyrimidine core, focusing on the physicochemical causality behind each operational step.
Retrosynthetic Strategy & Mechanistic Pathway
The construction of the pyrimidine ring relies on a classic Pinner-type cyclocondensation. The strategy disconnects the central heterocycle into a
Mechanistically, the reaction proceeds through a cascade:
-
Deprotonation: The bench-stable 4-bromobenzamidine hydrochloride is neutralized by sodium methoxide to generate the active nucleophile.
-
Cyclization (Aminolysis): The secondary amidine nitrogen attacks the ester carbonyl, expelling ethanol and closing the six-membered ring.
-
Aromatization: Dehydration drives the system into a stable aromatic pyrimidine, which exists in a tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms.
Retrosynthetic assembly and mechanistic pathway of the pyrimidine core.
Reagent Selection & Quantitative Metrics
To ensure reproducibility, the stoichiometry and conditions must be strictly controlled. Sodium methoxide (NaOMe) in methanol is prioritized over weaker bases (like
Table 1: Standardized Reagent Quantities (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| 4-Bromobenzamidine HCl | 235.51 | 1.00 | 2.36 g | Nucleophile ( |
| Ethyl 4,4-difluoroacetoacetate | 166.12 | 1.10 | 1.83 g | Dielectrophile ( |
| Sodium Methoxide (30% in MeOH) | 54.02 | 2.50 | 4.60 mL | Deprotonation & Cyclization Base |
| Methanol (Anhydrous) | 32.04 | Solvent | 25.0 mL | Reaction Medium |
Table 2: Optimization of Reaction Conditions
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |
| 1 | DMF | 80 | 12 | 45 | Poor solubility of amidine base; incomplete conversion. | |
| 2 | NaOEt | EtOH | 78 | 16 | 72 | Good conversion, but minor transesterification byproducts observed. |
| 3 | NaOMe | MeOH | 65 | 14 | 88 | Optimal deprotonation; clean cyclization; product precipitates easily. |
| 4 | t-BuOK | THF | 65 | 18 | 55 | Steric hindrance of base slows down the cyclization step. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is successfully met.
Step 1: Amidine Free-Basing
-
Action: Suspend 4-bromobenzamidine HCl (2.36 g, 10 mmol) in anhydrous MeOH (15 mL) in a 100 mL round-bottom flask under an inert argon atmosphere. Cool to 0 °C. Add NaOMe solution (4.60 mL, 25 mmol) dropwise over 10 minutes.
-
Causality: The HCl salt is bench-stable but unreactive. NaOMe neutralizes the salt to generate the highly nucleophilic free amidine in situ.
-
Validation Checkpoint: The thick suspension must transition to a finer, more translucent suspension of NaCl. If the mixture remains clumpy, stirring is insufficient.
Step 2: Electrophile Addition
-
Action: Dilute ethyl 4,4-difluoroacetoacetate (1.83 g, 11 mmol) in anhydrous MeOH (10 mL) and add it dropwise to the reaction mixture at 0 °C over 15 minutes.
-
Causality: Dropwise addition prevents localized concentration spikes, minimizing unwanted self-condensation (Claisen-type) of the
-keto ester.
Step 3: Cyclocondensation
-
Action: Remove the ice bath, attach a reflux condenser, and heat the mixture to 65 °C for 14 hours.
-
Causality: While the initial imine formation is rapid at room temperature, the subsequent intramolecular aminolysis of the ester requires thermal energy to overcome the activation barrier for ring closure.
-
Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show the complete disappearance of the UV-active amidine starting material (
) and the appearance of a new highly UV-active spot ( ).
Step 4: Quenching and pH Adjustment
-
Action: Cool the mixture to room temperature and concentrate in vacuo to remove methanol. Resuspend the crude residue in distilled water (30 mL). Slowly add 1M HCl until the pH reaches 4.5–5.0.
-
Causality: The synthesized pyrimidin-4-ol is amphoteric (pKa ~ 8.5). In the highly basic reaction mixture, it exists as a fully soluble sodium phenoxide-like salt. Adjusting the pH to its isoelectric point forces the neutral molecule to precipitate.
-
Validation Checkpoint (Critical): A dense off-white precipitate must form precisely as the pH drops below 6.0. If the solution remains clear, verify with pH paper that the solution is not still basic.
Step 5: Isolation and Purification
-
Action: Filter the precipitate under vacuum. Wash the filter cake with ice-cold water (
mL) followed by ice-cold ethanol (5 mL). Dry under high vacuum at 45 °C for 12 hours. -
Causality: Cold water washes away residual NaCl and sodium acetate. The cold ethanol wash removes traces of unreacted
-keto ester without dissolving the target pyrimidine.
Experimental workflow and troubleshooting decision tree for the synthesis.
Analytical Characterization Expectations
To verify the structural integrity of the final product, the following spectroscopic signatures should be confirmed:
-
H NMR (400 MHz, DMSO-
):-
A broad singlet at
~ 13.0 ppm (1H, / tautomer). -
Two doublets in the aromatic region at
~ 8.10 ppm (2H) and 7.75 ppm (2H) corresponding to the para-substituted bromophenyl ring. -
A distinct triplet at
~ 6.90 ppm ( Hz) integrating to 1H, representing the proton split by the two adjacent fluorine atoms. -
A singlet at
~ 6.80 ppm (1H) for the pyrimidine C5 proton.
-
-
F NMR (376 MHz, DMSO-
): A doublet at ~ -118.5 ppm ( Hz) confirming the group. -
LC-MS (ESI+): Expected
at 301.0 and 303.0 (1:1 isotopic ratio indicative of the single bromine atom).
References
-
Beilstein Journal of Organic Chemistry. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein-Institut. Available at:[Link]
-
European Journal of Medicinal Chemistry. Anti-Pneumocystis carinii pneumonia activity of dicationic 2,4-diarylpyrimidines. PubMed (NIH). Available at:[Link]
-
ResearchGate. One-pot synthesis of difluoromethyl-containing 1,2,3,4-tetrahydropyridines. Available at:[Link]
Sources
An In-depth Technical Guide to the Structural Elucidation of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol
Foreword: The Imperative of Unambiguous Structural Confirmation in Drug Discovery
Proposed Synthetic Pathway and Purification
A robust structural elucidation begins with a pure sample. The proposed synthesis of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol is a multi-step process requiring careful monitoring and purification at each stage. A plausible synthetic route can be adapted from established methods for pyrimidine synthesis.[3][4]
Synthetic Workflow
The synthesis initiates with a condensation reaction, a common strategy for forming the pyrimidine ring.[4]
Caption: Proposed synthesis and purification workflow.
Experimental Protocol: Synthesis and Purification
-
Reaction Setup: To a solution of sodium ethoxide in absolute ethanol, add 4-bromobenzamidine hydrochloride. Stir the mixture at room temperature for 30 minutes.
-
Condensation: Add ethyl 4,4-difluoroacetoacetate dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). The resulting precipitate is the crude product.
-
Purification:
-
Collect the crude product by filtration and wash with cold ethanol.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound. Further purification, if necessary, can be achieved by column chromatography.
-
Spectroscopic Characterization: A Multi-faceted Approach
No single technique can definitively elucidate a novel structure. A synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei.[5] For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all critical.
-
Aromatic Region: The 4-bromophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets, due to the coupling of ortho and meta protons.
-
Pyrimidine Proton: A singlet corresponding to the proton at the 5-position of the pyrimidine ring is expected.
-
Difluoromethyl Proton: The proton of the CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms (¹JHF).
-
Hydroxyl Proton: A broad singlet for the -OH group, which may be exchangeable with D₂O.
-
Aromatic Carbons: Four distinct signals are expected for the bromophenyl ring, with the carbon attached to the bromine atom showing a characteristic lower intensity.
-
Pyrimidine Carbons: Signals for the C2, C4, C5, and C6 carbons of the pyrimidine ring will be observed. The C4 (attached to -OH) and C6 (attached to -CHF₂) will be significantly influenced by these substituents.
-
Difluoromethyl Carbon: The carbon of the CHF₂ group will appear as a triplet in the proton-coupled spectrum due to ¹JCF coupling.
¹⁹F NMR is highly sensitive to the chemical environment and is crucial for confirming the presence and nature of the difluoromethyl group.[6]
-
A doublet is expected for the two equivalent fluorine atoms of the CHF₂ group, arising from coupling to the geminal proton (¹JFH). The chemical shift will be characteristic of a difluoromethyl group attached to an sp² carbon.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and connectivity.
-
Molecular Ion Peak: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of one bromine atom.[9]
-
Fragmentation: Key fragmentation pathways may include the loss of the difluoromethyl group or cleavage of the pyrimidine ring.
| Technique | Expected Observations | Inference |
| ¹H NMR | Two doublets (aromatic), singlet (pyrimidine-H), triplet (CHF₂), broad singlet (OH) | Presence of 4-substituted phenyl ring, pyrimidine core, CHF₂ group, and hydroxyl group. |
| ¹³C NMR | Signals for aromatic and pyrimidine carbons, triplet for CHF₂ carbon | Confirms the carbon skeleton and the presence of the difluoromethyl group. |
| ¹⁹F NMR | Doublet | Confirms the CHF₂ group and its coupling to a single proton. |
| MS (EI) | Molecular ion peaks with a 1:1 isotopic pattern for Br | Confirms the molecular weight and the presence of one bromine atom. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region characteristic of the pyrimidine ring.
-
C-F Stretching: Strong absorption bands in the 1000-1200 cm⁻¹ region, indicative of the C-F bonds in the difluoromethyl group.
-
C-Br Stretch: An absorption in the fingerprint region, typically around 500-600 cm⁻¹.
Definitive Structure Confirmation: Single-Crystal X-ray Diffraction
While spectroscopic methods provide strong evidence for the proposed structure, single-crystal X-ray diffraction provides unambiguous proof of connectivity, stereochemistry, and the solid-state conformation.[1][10][11]
Crystallography Workflow
Caption: Workflow for single-crystal X-ray diffraction.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., acetonitrile, ethyl acetate).
-
Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Solve the structure using direct methods and refine the model against the collected data. This will yield precise bond lengths, bond angles, and torsion angles, confirming the atomic connectivity and the tautomeric form of the pyrimidin-4-ol.
Integrated Data Analysis and Final Structure Assignment
The final step is to collate and cross-validate the data from all analytical techniques.
-
The molecular formula derived from MS and elemental analysis must be consistent.
-
The number and type of protons and carbons observed in NMR must match the proposed structure.
-
The functional groups identified by IR must be present in the final structure.
-
The connectivity determined by X-ray crystallography provides the ultimate confirmation and should be consistent with all spectroscopic data.
By following this rigorous, multi-technique approach, the structure of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol can be elucidated with the highest degree of confidence, providing a solid foundation for further research and development.
References
-
Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]
-
Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. Retrieved March 7, 2026, from [Link]
-
Baldwin, J. E., & Fenoglio, D. J. (1966). Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. The Journal of Physical Chemistry, 70(1), 227-229. Retrieved March 7, 2026, from [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). MDPI. Retrieved March 7, 2026, from [Link]
-
Bromination of Pyrimidines: A Simple Inexpensive Method. (2014, October 16). ConnectSci. Retrieved March 7, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. (2023, February 21). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]
-
Single crystal X-ray diffraction of compound 4b. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Fluorine NMR. (n.d.). Retrieved March 7, 2026, from [Link]
-
Bromination of Pyrimidines: A Simple Inexpensive Method. (2014, October 16). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Structural elucidation of unique inhibitory activities of two thiazolo[ 4,5-d]pyrimidines against epidermal growth factor receptor (EGFR): implications for successful drug design. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]
-
N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl)-N'-propylsulfamide. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxamide. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024, November 6). PMC. Retrieved March 7, 2026, from [Link]
-
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (2024, October 25). RSC Publishing. Retrieved March 7, 2026, from [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2024, September 27). RSC Publishing. Retrieved March 7, 2026, from [Link]
-
University of Dundee Antitubercular 2-Pyrazolylpyrimidinones. (2021, January 4). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2025, October 15). ResearchGate. Retrieved March 7, 2026, from [Link]
-
6-Amino-5-(4-bromophenyl)pyrimidin-4-ol. (n.d.). Pharmaffiliates. Retrieved March 7, 2026, from [Link]
-
Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. (n.d.). Atlantis Press. Retrieved March 7, 2026, from [Link]
-
6-(Difluoromethyl)-N-[6-methoxy-2-(tetrahydro-2H-pyran-4-yl)-2H-indazol-5-yl]pyridine-2-carboxamide. (n.d.). BindingDB. Retrieved March 7, 2026, from [Link]
-
Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. (n.d.). Atlantis Press. Retrieved March 7, 2026, from [Link]
-
Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. (2025, November 26). PMC. Retrieved March 7, 2026, from [Link]
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A Technical Guide to the Synthesis and Characterization of 2,6-Disubstituted Pyrimidin-4-ols: A Proposed Pathway for 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol
Disclaimer: As of March 2026, a specific Chemical Abstracts Service (CAS) number for 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol has not been publicly assigned. This indicates the compound may be a novel chemical entity or not widely cataloged. This guide, therefore, provides a scientifically grounded, hypothetical pathway for its synthesis and characterization based on established principles of heterocyclic chemistry and documented procedures for analogous structures.
Introduction: The Significance of the Pyrimidine Core in Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a privileged structure for enzyme and receptor inhibition. Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including roles as anticancer agents (targeting kinases like EGFR and VEGFR-2), antimicrobials, and antivirals.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it a versatile template for drug design.[3] This guide focuses on a rational approach to synthesizing a specific, complex pyrimidine derivative, 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol, which incorporates three key pharmacophoric elements: a bromophenyl group, a difluoromethyl moiety, and a pyrimidin-4-ol core.
Part 1: Chemical Identity and Predicted Physicochemical Properties
While a definitive CAS number is unavailable, the fundamental chemical identity can be established from its nomenclature.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇BrF₂N₂O | Calculated |
| Molecular Weight | 301.09 g/mol | Calculated |
| IUPAC Name | 2-(4-bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol | - |
| InChI Key | (Predicted) | Calculated |
| Canonical SMILES | C1=CC(=CC=C1C2=NC(=CC(=N2)O)C(F)F)Br | Calculated |
Chemical Structure
Caption: Chemical structure of the target molecule.
Part 2: Retrosynthetic Analysis and Proposed Synthesis
A common and effective method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine. This approach forms the basis of our proposed synthesis.
Retrosynthetic Logic:
-
The target pyrimidin-4-ol can be disconnected at the N1-C2 and N3-C4 bonds, revealing two key synthons: 4-bromobenzamidine (supplying the C2-aryl group) and a β-ketoester containing a difluoromethyl group , specifically ethyl 4,4-difluoro-3-oxobutanoate .
-
4-bromobenzamidine is commercially available or can be readily prepared from 4-bromobenzonitrile.
-
Ethyl 4,4-difluoro-3-oxobutanoate is a specialty reagent that can be synthesized via a Claisen condensation between ethyl difluoroacetate and ethyl acetate.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis pathway.
Part 3: Hypothetical Experimental Protocol
This protocol is a predictive model. Researchers should perform their own literature search and reaction optimization.
Step 1: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate (Intermediate A)
-
Principle (Causality): This step employs a Claisen condensation, a classic carbon-carbon bond-forming reaction. A strong base, such as sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of ethyl acetate, generating an enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of ethyl difluoroacetate. The difluoromethyl group is strongly electron-withdrawing, which enhances the electrophilicity of the adjacent carbonyl, favoring the reaction.
-
Protocol:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (200 mL).
-
Add sodium metal (1.2 eq) portion-wise to the ethanol under a nitrogen atmosphere to generate sodium ethoxide in situ. Allow the reaction to complete (all sodium consumed).
-
Cool the resulting sodium ethoxide solution to 0 °C in an ice bath.
-
Add a solution of ethyl acetate (1.1 eq) and ethyl difluoroacetate (1.0 eq) in anhydrous ethanol dropwise over 1 hour, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~4.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketoester. Purification by vacuum distillation may be required.
-
Step 2: Synthesis of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol (Final Product)
-
Principle (Causality): This is a cyclocondensation reaction. The amidine possesses two nucleophilic nitrogen atoms that attack the two electrophilic carbonyl carbons of the β-ketoester (Intermediate A). The reaction is typically base-catalyzed to facilitate deprotonation and enhance nucleophilicity. The initial cyclized intermediate readily dehydrates and tautomerizes to the more stable aromatic pyrimidin-4-ol form.
-
Protocol:
-
In a round-bottom flask, dissolve 4-bromobenzamidine hydrochloride (1.0 eq) and the synthesized ethyl 4,4-difluoro-3-oxobutanoate (1.05 eq) in absolute ethanol (150 mL).
-
Add a solution of sodium ethoxide (2.2 eq) in ethanol. The base serves to both neutralize the amidine hydrochloride salt and catalyze the condensation.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Acidify the concentrated mixture to pH 5-6 with glacial acetic acid or dilute HCl. This will precipitate the product.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to yield the final compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Part 4: Proposed Characterization and Validation
Confirming the structure and purity of the final product is critical. The following techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the aromatic protons of the bromophenyl ring (two doublets), a singlet for the pyrimidine C5-H, and a triplet for the proton of the difluoromethyl group (CHF₂ ) due to coupling with the two fluorine atoms. The hydroxyl proton (OH) may appear as a broad singlet.
-
¹³C NMR: Signals corresponding to all unique carbons should be present, with the difluoromethyl carbon appearing as a triplet due to C-F coupling.
-
¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms, coupled to the adjacent proton, would be definitive proof of the -CHF₂ group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) would be expected.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final compound by showing a single major peak.
Part 5: Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Reagent-Specific Hazards:
-
Sodium Metal: Highly reactive with water and alcohols; handle with extreme care under an inert atmosphere.
-
4-Bromobenzamidine Hydrochloride: May be an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Fluorinated Compounds: Organofluorine compounds can have unique toxicological profiles. Handle with care and avoid exposure.
-
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
References
A comprehensive list of references would be compiled here based on specific literature precedents used to design each step of the synthesis. For the purpose of this guide, the following search results provide context on the synthesis and importance of related pyrimidine structures.
- Hou, S., Chen, C., Wang, P., Sun, C., & Zheng, P. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. This paper details the synthesis of a key pyrimidine intermediate, providing insight into the construction of the bromophenyl-pyrimidine core. [Source: Atlantis Press, URL: https://www.atlantis-press.com/proceedings/icmmee-17/25883292]
- Google Patents. (2020). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. This patent describes a synthetic route for a related intermediate used in the manufacture of the drug Macitentan, highlighting industrial-scale chemical synthesis methods. [Source: Google Patents, URL: https://patents.google.
- MolCore.4-(4-bromophenyl)-6-(difluoromethyl)-2-hydrazinopyrimidine. This commercial listing, while for a different compound, confirms the existence of intermediates containing the 4-(4-bromophenyl)-6-(difluoromethyl) core, suggesting its synthetic accessibility. [Source: MolCore, URL: https://www.molcore.com/product/862652-02-6.html]
- Academia.edu.Synthesis of Pyran, Pyridine, Thiophene, Pyrimidine and Thiazole Derivatives with Antitumor Activities. This publication discusses the synthesis of various heterocyclic compounds, including pyrimidines, and their evaluation as antitumor agents, underscoring the relevance of this chemical class in oncology research. [Source: Academia.edu, URL: https://www.academia.
- RSC Publishing.Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. This article illustrates the design and synthesis of pyrimidine derivatives as targeted cancer therapies, providing a modern context for the application of such compounds. [Source: RSC Publishing, URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04889j]
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- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical and Chemical Properties of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[3] Consequently, derivatives of pyrimidine are extensively explored in drug discovery for various therapeutic areas, including oncology, infectious diseases, and inflammation.[4][5] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
This guide provides a comprehensive technical overview of 2-(4-bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol, a novel pyrimidine derivative. While direct experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes information from structurally related compounds and established principles of medicinal chemistry to predict its key physical and chemical characteristics. We will delve into the influence of the 4-bromophenyl and difluoromethyl substituents on the pyrimidin-4-ol core, offering insights into its potential behavior in biological systems and outlining robust methodologies for its synthesis and characterization.
Nomenclature and Structure
Systematic Name: 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol
Molecular Formula: C₁₁H₇BrF₂N₂O
Molecular Weight: 317.09 g/mol
Structure:
The molecule consists of a central pyrimidin-4-ol ring. A 4-bromophenyl group is attached at the 2-position, and a difluoromethyl group is at the 6-position. The pyrimidin-4-ol core can exist in tautomeric forms, with the keto form (pyrimidin-4(3H)-one) often being a significant contributor to the equilibrium.
Caption: 2D structure of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol.
Predicted Physicochemical Properties
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of 2-(4-bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol are predicted based on the contributions of its constituent functional groups.
| Property | Predicted Value/Range | Rationale and Authoritative Insights |
| Melting Point (°C) | 180 - 220 | The pyrimidin-4-ol core generally imparts a relatively high melting point due to its planar structure and potential for intermolecular hydrogen bonding. For example, the parent 4-pyrimidinol has a melting point of 163-165 °C.[6][7] The large, rigid bromophenyl group will further increase the melting point through enhanced crystal lattice packing. |
| pKa | 7.5 - 8.5 | The pKa of pyrimidin-4-ol is approximately 8.76.[6] The electron-withdrawing nature of both the 4-bromophenyl and the difluoromethyl groups is expected to increase the acidity of the hydroxyl group, thus lowering the pKa. The difluoromethyl group, in particular, has a significant acidifying effect on neighboring functional groups.[8][9] |
| LogP | 2.5 - 3.5 | The 4-bromophenyl group is highly lipophilic. The difluoromethyl group is also known to increase lipophilicity, acting as a lipophilic hydrogen bond donor.[10][11] These contributions will likely result in a moderately lipophilic compound. |
| Aqueous Solubility | Low | The predicted moderate to high lipophilicity and the crystalline nature of the compound suggest that its aqueous solubility will be low. The solubility of pyrimidine derivatives is highly dependent on the nature of their substituents and the solvent system.[12][13][14] |
| Hydrogen Bonding | Donor: 1 (OH/NH), Acceptor: 3 (2xN, O) | The pyrimidin-4-ol moiety provides both hydrogen bond donor and acceptor sites. The difluoromethyl group can also act as a weak hydrogen bond donor.[10][15] These interactions are crucial for binding to biological targets. |
Spectral Analysis
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.
¹H NMR:
-
Aromatic Protons: The protons on the 4-bromophenyl ring are expected to appear as two doublets in the aromatic region (δ 7.5-8.5 ppm), characteristic of a para-substituted benzene ring.
-
Pyrimidine Proton: The proton at the 5-position of the pyrimidine ring will likely appear as a singlet (or a triplet if coupled to the difluoromethyl group) in the aromatic region.
-
Difluoromethyl Proton: The proton of the CHF₂ group is expected to be a triplet (due to coupling with the two fluorine atoms) at a downfield chemical shift (δ 6.0-7.0 ppm) due to the electron-withdrawing effect of the fluorines.[16]
-
OH/NH Proton: A broad singlet corresponding to the hydroxyl or tautomeric NH proton is expected, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR:
-
The spectrum will show signals for all 11 carbon atoms. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The carbons of the pyrimidine ring and the bromophenyl group will have characteristic chemical shifts.[17][18]
¹⁹F NMR:
-
A single resonance is expected for the two equivalent fluorine atoms of the difluoromethyl group. This signal will be split into a doublet due to coupling with the proton of the CHF₂ group.[19][20]
Mass Spectrometry:
-
The mass spectrum should show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[21][22]
-
Fragmentation patterns are likely to involve the loss of the bromine atom, the difluoromethyl group, and cleavage of the pyrimidine ring.[23][24]
Proposed Synthesis and Characterization
A plausible synthetic route to 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol can be envisioned based on established methods for pyrimidine synthesis.
Caption: Proposed workflow for the synthesis and characterization of the target compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add 4-bromobenzamidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 30 minutes.
-
Addition of Reagents: Add ethyl 4,4-difluoro-3-oxobutanoate (1.05 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., 2M HCl) to precipitate the product.
-
Isolation and Purification: Collect the crude product by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Experimental Protocol: Characterization
-
NMR Spectroscopy:
-
Mass Spectrometry:
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula.
-
Analyze the fragmentation pattern in the MS/MS spectrum to further support the structural assignment.
-
-
Purity Analysis (HPLC):
-
Develop an HPLC method using a C18 reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid).
-
Determine the purity of the final compound by integrating the peak areas.
-
Potential Applications in Drug Discovery
The structural features of 2-(4-bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol suggest its potential as a valuable scaffold in drug discovery.
-
Kinase Inhibition: Many pyrimidine derivatives are known to be potent kinase inhibitors. The 2-aryl pyrimidine motif is a common feature in many approved and investigational kinase inhibitors.
-
Modulation of Physicochemical Properties: The difluoromethyl group serves as a bioisosteric replacement for other functional groups like hydroxyl or thiol, and its introduction can lead to improved metabolic stability and cell membrane permeability.[11][15][26]
-
Scaffold for Library Synthesis: The pyrimidine core can be further functionalized at various positions to generate a library of analogs for structure-activity relationship (SAR) studies.
References
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- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- Bhesaniya, K., & Baluja, S. (2014).
- Stec, M. M., et al. (2008). Substituted aryl pyrimidines as potent and soluble TRPV1 antagonists. PubMed.
- Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. (2025). ChemRxiv.
- Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (2023). ChemRxiv.
- Buré, C., et al. (2006). Location and base selectivity on fragmentation of brominated oligodeoxynucleotides. Journal of Mass Spectrometry.
- Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews.
- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … OUCI.
- Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. (2025). ChemRxiv.
- 4-Pyrimidinol. LookChem.
- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014).
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. (2025). The Journal of Organic Chemistry.
- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
- 2-Amino-6-phenylpyrimidin-4-ol. PubChem.
- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliph
- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave.
- 2-(4-Bromophenyl)pyridine. PubChem.
- Mass Spectrometry (MS) Fragmentation Patterns (HL). (2025). DP IB Chemistry: Revision Note.
- Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society.
- 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. (2009). PMC.
- (PDF) Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. (2021).
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025). Benchchem.
- Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars.
- An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews.
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012).
- Biological Activity of Pyrimidine Derivativies: A Review. (2025).
- 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorin
- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.
- Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide. (2025). Benchchem.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
- (PDF) SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. (2025).
- Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Pendidikan Kimia.
- 2-Amino-4-phenylpyrimidine. PubChem.
- Pyrimidin-5-ol. PubChem.
- Solid support synthesis of 6-aryl-2-substituted pyrimidin-4-yl phenols as anti-infective agents. (2005). Journal of Medicinal Chemistry.
- Fluorine NMR. University of Wisconsin-Madison.
- 4,6-Difluoro-2-(4-methoxyphenylamino)pyrimidine - Optional[13C NMR] - Chemical Shifts. CSEARCH.
- 2-Amino-4-(4-bromophenyl)pyrimidine. Chem-Impex.
- Physicochemical Properties. Pacific BioLabs.
- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024). Frontiers in Chemistry.
- 4-Pyrimidinol. ChemicalBook.
- 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10.
- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014). Journal of Medicinal Chemistry.
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A Technical Guide to the NMR Spectral Analysis of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol. As a compound of interest in medicinal chemistry and drug discovery, a thorough understanding of its structural characterization is paramount. This document offers a detailed, field-proven methodology for the acquisition and interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. It is designed to serve as an in-depth resource, explaining the causality behind experimental choices and providing a self-validating system for spectral interpretation. The guide synthesizes data from analogous structures and established spectroscopic principles to predict and rationalize the spectral features of the title compound, offering a robust framework for its unambiguous identification and characterization.
Introduction: The Significance of Fluorinated Pyrimidinols
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The incorporation of fluorine atoms into these scaffolds can profoundly influence their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[3] The difluoromethyl group (CHF₂), in particular, is a valuable bioisostere for hydroxyl or thiol groups and can act as a hydrogen bond donor, enhancing interactions with biological targets. The 4-bromophenyl substituent provides a handle for further synthetic modifications, such as cross-coupling reactions, making 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol a versatile intermediate in drug development programs.[4]
Accurate structural elucidation is the bedrock of any chemical research and development program. NMR spectroscopy stands as the most powerful and definitive technique for the structural analysis of organic molecules in solution. This guide will delve into the intricacies of the ¹H, ¹³C, and ¹⁹F NMR spectra of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol, providing a detailed interpretation of chemical shifts, coupling constants, and signal multiplicities.
Predicted NMR Spectral Data
The following tables summarize the predicted NMR spectral data for 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol. These predictions are based on established principles of NMR spectroscopy and analysis of data from structurally related compounds.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~12.5 | br s | - | 1H | OH |
| ~8.15 | d | 8.5 | 2H | H-2', H-6' |
| ~7.75 | d | 8.5 | 2H | H-3', H-5' |
| ~7.10 | t | 54.0 | 1H | CHF₂ |
| ~6.50 | s | - | 1H | H-5 |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C-4 |
| ~162.0 | C-2 |
| ~158.0 (t, J ≈ 25 Hz) | C-6 |
| ~132.0 | C-3', C-5' |
| ~130.0 | C-2', C-6' |
| ~129.5 | C-1' |
| ~125.0 | C-4' |
| ~115.0 (t, J ≈ 240 Hz) | CHF₂ |
| ~105.0 | C-5 |
Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -115.0 | d | 54.0 | CHF₂ |
Experimental Protocols: A Self-Validating Approach
The reliability of NMR data hinges on meticulous experimental execution. The following protocols are designed to ensure high-quality, reproducible results.
Sample Preparation
-
Compound Purity: Ensure the sample of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which is advantageous for variable temperature studies.[5] It also allows for the observation of exchangeable protons like the hydroxyl proton.
-
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6 mL of DMSO-d₆. This concentration provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts of ¹H and ¹³C spectra to 0.00 ppm.[3] For ¹⁹F NMR, an external standard such as CFCl₃ or a sealed capillary containing a reference compound can be used.[6]
NMR Data Acquisition
The following workflow outlines the key steps for acquiring high-quality NMR data.
Caption: Logical workflow for structure elucidation.
Conclusion
This technical guide has provided a comprehensive, in-depth analysis of the predicted NMR spectral data of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol. By synthesizing established spectroscopic principles and data from analogous compounds, a robust framework for the structural characterization of this molecule has been established. The detailed protocols for sample preparation and data acquisition, coupled with a thorough interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra, offer researchers, scientists, and drug development professionals a self-validating system for the unambiguous identification of this and related fluorinated pyrimidinol derivatives. The insights provided herein are crucial for advancing the development of novel therapeutic agents based on this promising chemical scaffold.
References
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Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available from: [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]
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An Overview of Fluorine NMR - ResearchGate. Available from: [Link]
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Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. Available from: [Link]
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IR, NMR spectral data of pyrimidine derivatives - ResearchGate. Available from: [Link]
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The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... - ResearchGate. Available from: [Link]
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Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC. Available from: [Link]
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Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Available from: [Link]
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19F NMR Reference Standards. Available from: [Link]
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19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC. Available from: [Link]
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An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. Available from: [Link]
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(PDF) Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Available from: [Link]
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Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Publishing. Available from: [Link]
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Figure S12. 1 H NMR spectrum of the 2-phenyl-6-(2-thienyl)-4-trifluoromethylpyrimidine 4b , CDCl . 3 - ResearchGate. Available from: [Link]
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6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde - MDPI. Available from: [Link]
-
Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model - PMC. Available from: [Link]
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Mass Spectrometry Analysis of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol: A Comprehensive Technical Guide
Executive Summary
The structural elucidation and quantification of halogenated heterocyclic compounds are foundational to modern drug discovery and agrochemical development. 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol (Molecular Formula:
This whitepaper provides an in-depth mechanistic guide to the mass spectrometry (MS) of this compound. By synthesizing fundamental gas-phase ion chemistry with field-proven liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols, this guide empowers analytical scientists to confidently identify, fragment, and quantify this molecule in complex biological or environmental matrices.
Physicochemical & Structural Profiling
To predict the behavior of a molecule under MS conditions, one must first deconstruct its ionization sites and labile bonds.
-
Monoisotopic Mass: ~299.97 Da (based on
). -
Ionization Sites: The pyrimidine nitrogen atoms readily accept a proton in Electrospray Ionization positive mode (ESI+), while the hydroxyl/amide proton can be abstracted in negative mode (ESI-). ESI+ is generally preferred for this scaffold as it yields a highly stable
precursor ion that undergoes predictable Collision-Induced Dissociation (CID). -
Tautomerism: In both solution and the gas phase, pyrimidin-4-ols exist in an equilibrium with their pyrimidin-4(3H)-one (lactam) tautomers. This lactam form is highly susceptible to the extrusion of carbon monoxide (CO) under CID conditions[1].
High-Resolution Mass Spectrometry & Isotopic Fingerprinting
The most diagnostic feature of this molecule's full-scan mass spectrum is the bromine isotopic cluster . Naturally occurring bromine consists of two stable isotopes:
Because these isotopes exist in a nearly 1:1 ratio, any intact ion containing the bromine atom will manifest as a distinct doublet separated by exactly 2 m/z units (the M and M+2 peaks) with approximately equal intensity[3].
-
Precursor Ion (
):-
300.978 (containing
) -
302.976 (containing
)
-
300.978 (containing
This isotopic signature acts as a self-validating internal tag. When analyzing MS/MS spectra, fragments that retain the bromophenyl moiety will preserve this 1:1 doublet, whereas fragments that have lost the bromophenyl group will appear as singlets[2].
Collision-Induced Dissociation (CID) Fragmentation Pathways
When the
Pathway A: Difluoromethyl Group Fragmentation
Fluorine is highly electronegative, polarizing the C-F bonds. Upon collisional activation, the difluoromethyl group (
-
Diagnostic Shift:
301/303 281/283 (Loss of HF).
Pathway B: Tautomeric Extrusion of Carbon Monoxide
Due to the pyrimidin-4-ol
-
Diagnostic Shift:
301/303 273/275 (Loss of CO).
Pathway C: Pyrimidine Ring Cleavage (Retro-Diels-Alder)
The pyrimidine ring itself is susceptible to cross-ring cleavage. A characteristic fragmentation of 2-arylpyrimidines involves the rupture of the N1-C6 and N3-C4 bonds, effectively expelling the difluoromethyl-alkyne/isocyanate portion and leaving a highly stable substituted benzonitrile cation[1].
-
Diagnostic Shift:
301/303 182/184 ( ). This fragment retains the bromine atom, preserving the 1:1 isotopic doublet.
Quantitative Data Presentation
| Precursor Ion ( | Fragment Ion ( | Neutral Loss | Mass Loss (Da) | Proposed Fragment Identity / Mechanism | Isotopic Pattern |
| 301 / 303 | - | - | - | 1:1 Doublet | |
| 301 / 303 | 281 / 283 | 20 | 1:1 Doublet | ||
| 301 / 303 | 273 / 275 | 28 | 1:1 Doublet | ||
| 301 / 303 | 182 / 184 | 119 | 1:1 Doublet | ||
| 182 / 184 | 155 / 157 | 27 | 1:1 Doublet |
Mandatory Visualizations
CID Fragmentation Pathway Diagram
The following diagram illustrates the causal relationships between the precursor ion and its primary CID fragments.
Caption: Proposed ESI+ CID fragmentation pathways for 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol.
LC-MS/MS Experimental Workflow Diagram
A self-validating analytical workflow ensures that isotopic fidelity and chromatographic resolution are maintained.
Caption: Step-by-step UHPLC-MS/MS workflow for the isolation and characterization of the target compound.
Experimental Protocol: LC-MS/MS Methodology
To ensure high-fidelity data generation, the following step-by-step methodology is recommended for the analysis of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol.
Step 1: Sample Preparation
-
Prepare a 1.0 mg/mL stock solution of the analyte in LC-MS grade Methanol.
-
Dilute the stock to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile. Causality: This solvent ratio ensures the analyte remains fully solubilized while matching the initial conditions of the reverse-phase gradient to prevent peak distortion.
Step 2: Chromatographic Separation (UHPLC)
-
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (promotes protonation for ESI+).
-
Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry Parameters (ESI-Q-TOF or Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: +3.5 kV.
-
Desolvation Temperature: 400°C (required to efficiently desolvate the fluorinated and brominated hydrophobic core).
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or Multiple Reaction Monitoring (MRM).
-
Collision Energy (CE) Ramp: 15 eV to 45 eV. Causality: A lower CE (15-20 eV) is required to capture the fragile loss of HF, while a higher CE (35-45 eV) is necessary to shatter the stable pyrimidine ring and yield the
182/184 benzonitrile fragment.
References
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Navigating the Solubility Landscape of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive exploration of the solubility characteristics of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol, a heterocyclic compound of significant interest in contemporary drug discovery. Recognizing that solubility is a critical determinant of a compound's developability, this document offers a deep dive into the theoretical underpinnings of its solubility, practical methodologies for its empirical determination, and predictive insights into its behavior in a range of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and actionable protocols necessary to effectively work with this and structurally related molecules.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a promising molecule from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary cause of attrition.[1][2] Solubility profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[1][3] For medicinal chemists and formulation scientists, a thorough understanding of a compound's solubility in various solvent systems is not merely academic; it is a prerequisite for informed decision-making in lead optimization, formulation design, and the selection of appropriate analytical techniques.[2][3]
The compound at the heart of this guide, 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol, possesses a unique constellation of functional groups that present an interesting and educational case study in solubility. The pyrimidin-4-ol core, the lipophilic 4-bromophenyl substituent, and the potentially hydrogen-bond-donating difluoromethyl group all contribute to a complex solubility profile. This guide will dissect the influence of these structural motifs to provide a predictive framework for its behavior and equip the researcher with the tools to quantify it.
Molecular Structure and Physicochemical Drivers of Solubility
The solubility of an organic molecule is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" serves as a useful heuristic, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[4][5] However, a more nuanced understanding requires an examination of the specific functional groups within 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol.
-
The Pyrimidin-4-ol Core: The pyrimidine ring system is a common scaffold in medicinal chemistry.[6][7] The presence of the hydroxyl group (in the tautomeric 4-ol form) introduces polarity and the capacity for hydrogen bonding, both as a donor and an acceptor. This feature suggests potential solubility in protic solvents. Furthermore, the pyrimidine ring contains nitrogen atoms which can be protonated in acidic conditions, potentially increasing aqueous solubility.[3]
-
The 4-Bromophenyl Group: This substituent is predominantly non-polar and hydrophobic.[8] The bulky phenyl ring and the bromine atom contribute to the molecule's overall lipophilicity, which is expected to enhance solubility in non-polar organic solvents.[8][9] The carbon-bromine bond, while polarizable, does not significantly contribute to aqueous solubility.[9]
-
The Difluoromethyl Group (CF2H): The introduction of fluorine atoms into organic molecules can have a profound impact on their physicochemical properties.[10][11] The difluoromethyl group is particularly interesting as it is considered a lipophilic hydrogen bond donor.[10][12] This unique characteristic allows it to mimic hydroxyl or thiol groups in biological interactions while potentially influencing solubility in a complex manner.[10][13] Its presence can enhance permeability and metabolic stability, but its effect on solubility is context-dependent.[12][13]
Predicted Solubility Profile: Based on this structural analysis, 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol is anticipated to be a relatively non-polar molecule with some capacity for polar interactions. Consequently, it is expected to exhibit good solubility in a range of common organic solvents and limited solubility in water.[8]
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. Two primary methodologies are employed in pharmaceutical research: kinetic and thermodynamic solubility testing.[2]
Kinetic Solubility Measurement
Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery for rapid screening of large numbers of compounds.[2][14] These methods measure the concentration at which a compound, initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO), begins to precipitate when introduced into an aqueous buffer.[2] Nephelometry, which measures light scattering from suspended particles, is a common detection technique for these assays.[1][15]
Thermodynamic (Equilibrium) Solubility Measurement
The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the true equilibrium concentration of a dissolved compound in a saturated solution.[14] This method involves agitating an excess of the solid compound in the solvent of interest for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[14][16] The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the clear supernatant is quantified, usually by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS).[16][17]
Detailed Experimental Protocols
The following protocols are provided as a guide for determining the solubility of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol.
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method
Objective: To determine the equilibrium solubility of the target compound in various solvents.
Materials:
-
2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane (DCM), Toluene, Hexane, Dimethyl Sulfoxide (DMSO))
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
HPLC or UPLC-MS/MS system
Procedure:
-
Sample Preparation: Add an excess amount of solid 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol to individual glass vials. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the selected solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C or 37 °C). Agitate the mixtures for 24-48 hours to ensure equilibrium is reached.[16]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the excess solid to sediment.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Analyze the filtrate using a validated HPLC or UPLC-MS/MS method to determine the concentration of the dissolved compound.[17] Prepare a calibration curve using standard solutions of known concentrations.
Diagram of the Shake-Flask Experimental Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Expected Solubility Data Summary
While specific experimental data for 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol is not publicly available, a qualitative and semi-quantitative solubility profile can be predicted based on its structural features and the properties of similar molecules.[8]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-polar Aprotic | Hexane, Toluene | Soluble to Highly Soluble | The non-polar nature of these solvents will effectively solvate the hydrophobic 4-bromophenyl group and the overall non-polar character of the molecule.[8] |
| Polar Aprotic | Acetone, Acetonitrile, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents possess sufficient polarity to interact with the polar pyrimidin-4-ol core and the polarizable bromine atom, while also solvating the non-polar regions.[8] DMSO, being a strong solvent, is expected to show high solubility. |
| Polar Protic | Methanol, Ethanol | Slightly Soluble to Soluble | The ability of the pyrimidin-4-ol and difluoromethyl groups to engage in hydrogen bonding with these solvents will contribute to solubility.[10] However, the large non-polar portion of the molecule will limit high solubility. |
| Aqueous | Water, Phosphate Buffered Saline (PBS) | Poorly Soluble to Insoluble | The dominant hydrophobic character of the 4-bromophenyl group is expected to result in low aqueous solubility.[3] The polar functional groups are unlikely to overcome the overall lipophilicity. |
Note: This table presents an expected solubility profile. Actual quantitative data must be determined experimentally.
Factors Influencing Solubility
Several external factors can significantly impact the measured solubility of a compound.[18][19]
-
Temperature: For most solid organic compounds, solubility increases with increasing temperature.[18][19] This is an important consideration for both experimental work and in vivo conditions.
-
pH: For ionizable compounds, pH can have a dramatic effect on solubility.[3] As 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol has a pyrimidine core, its solubility may increase in acidic conditions due to protonation of the nitrogen atoms.[3]
-
Polymorphism: The crystalline form of the solid compound can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.
-
Presence of Co-solvents: The use of water-miscible organic co-solvents can significantly enhance the aqueous solubility of poorly soluble compounds.[3]
Conclusion and Future Directions
A comprehensive understanding of the solubility of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol is fundamental to its successful application in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, detailed experimental protocols for its empirical determination, and a summary of expected outcomes. The interplay of the polar pyrimidin-4-ol core, the lipophilic 4-bromophenyl group, and the unique difluoromethyl substituent creates a nuanced solubility profile that necessitates careful experimental evaluation.
For future work, it is recommended that researchers generate quantitative thermodynamic solubility data across a range of pharmaceutically relevant solvents and pH conditions. Investigating the impact of temperature and the potential for utilizing co-solvents or formulation strategies to enhance aqueous solubility will be critical for any further development of this compound as a potential therapeutic agent.
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- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie. (n.d.).
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Discovery and Synthesis of Novel Fluorinated Pyrimidine Scaffolds: A Guide to Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic incorporation of fluorine into this privileged scaffold has proven to be a transformative approach in drug discovery, significantly enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles. This guide provides an in-depth exploration of the discovery and synthesis of novel fluorinated pyrimidine scaffolds. We will dissect the causal rationale behind experimental design, from the selection of fluorinating agents to the construction of the heterocyclic core. Detailed, field-proven protocols, data analysis techniques, and mechanistic pathways are presented to equip researchers with a robust framework for innovation in this critical area of drug development.
The Strategic Imperative of Fluorine in Pyrimidine Scaffolds
The introduction of fluorine into organic molecules is a cornerstone of modern drug design, and its application to the pyrimidine ring is particularly impactful.[1] Fluorine's unique properties—high electronegativity, a small van der Waals radius (similar to hydrogen), and the ability to form strong C-F bonds—impart significant advantages.[2][3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This often leads to an increased plasma half-life and improved bioavailability of the drug candidate.[3]
-
Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby functional groups, altering the ionization state of the molecule at physiological pH. This can be critical for optimizing cell membrane permeability and target engagement.
-
Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions, thereby increasing the potency of the drug.
-
Conformational Control: The strategic placement of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that is optimal for receptor binding.
The archetypal example of a fluorinated pyrimidine is 5-Fluorouracil (5-FU), a drug that has been a mainstay in cancer therapy for over six decades.[2][4] Its mechanism, which relies on the fluorine atom at the C5 position to irreversibly inhibit Thymidylate Synthase (TS), perfectly illustrates the profound biological impact of this single-atom substitution.[5][6][7]
Core Synthetic Strategies: Building the Fluorinated Scaffold
The synthesis of fluorinated pyrimidines can be broadly categorized into two primary strategies: the "Fluorinated Building Block Approach," where the pyrimidine ring is constructed from already fluorinated precursors, and the "Direct Fluorination Approach," where fluorine is introduced onto a pre-existing pyrimidine scaffold.
The Fluorinated Building Block Approach
This classical strategy involves the cyclization of a fluorinated open-chain precursor to form the pyrimidine ring. The original synthesis of 5-FU by Heidelberger and colleagues in 1957 utilized this method, reacting isothiourea salts with α-fluoro-β-ketoester enolates.[5] While effective, a significant drawback was the high toxicity of the starting materials like ethyl fluoroacetate.[5] Modern variations of this approach continue to be valuable, particularly for creating complex substitution patterns that are inaccessible through direct fluorination.
Workflow: Fluorinated Building Block Approach
Caption: General workflow for synthesizing fluorinated pyrimidines using a building block strategy.
The Direct Fluorination Approach
Advances in fluorine chemistry have led to the development of powerful electrophilic fluorinating agents that allow for the direct and often site-selective introduction of fluorine onto electron-rich heterocyclic systems.[8] This method avoids the handling of many hazardous, volatile fluorinated starting materials and is often more convergent.
The most significant breakthrough in this area was the development of N-fluoro reagents. Barton and co-workers first demonstrated the electrophilic fluorination of uracil using fluoroxytrifluoromethane (CF3OF).[5] However, the development of safer, more manageable solid reagents like Selectfluor™ (F-TEDA-BF4) revolutionized the field.[6] Selectfluor™ provides a practical and direct route to 5-FU and other fluorinated pyrimidines on both laboratory and industrial scales.[2][5][6]
Mechanism: Electrophilic Fluorination of Uracil
Caption: Simplified mechanism of direct electrophilic fluorination of the uracil scaffold.
Experimental Protocols & Workflow Validation
A trustworthy protocol is a self-validating system. The following methodologies represent robust and reproducible procedures for the synthesis and characterization of fluorinated pyrimidine scaffolds.
Protocol 1: Direct Electrophilic Fluorination of Uracil to 5-Fluorouracil
This protocol is adapted from established methods using Selectfluor™ as the fluorinating agent.[6]
Objective: To synthesize 5-Fluorouracil via direct electrophilic fluorination.
Materials:
-
Uracil (1.0 eq)
-
Selectfluor™ (1.1 eq)
-
Formic Acid (as solvent)
-
Deionized Water
-
Diethyl Ether
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add Uracil (e.g., 5.0 g, 44.6 mmol).
-
Dissolution: Add formic acid (100 mL) to the flask and stir until the uracil is completely dissolved.
-
Reagent Addition: To the stirred solution, add Selectfluor™ (e.g., 17.3 g, 48.9 mmol) portion-wise over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the formic acid.
-
Precipitation: To the resulting residue, add deionized water (50 mL). The white precipitate of 5-Fluorouracil will form.
-
Isolation & Purification: Stir the suspension in an ice bath for 1 hour. Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and diethyl ether (2 x 20 mL).
-
Drying: Dry the purified product under vacuum at 60°C to a constant weight.
Expected Outcome: A white crystalline solid. The typical yield is 75-85%.
Protocol 2: Synthesis of a 1-Substituted 5-Fluorouracil Derivative
This protocol details the N1-alkylation of 5-FU, a common step in creating prodrugs with modified pharmacokinetic properties.[9]
Objective: To synthesize (5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl acetate.
Materials:
-
5-Fluorouracil (1.0 eq)
-
Formaldehyde (37% aq. solution, 1.5 eq)
-
Acetic Anhydride (2.0 eq)
-
Pyridine (catalytic amount)
-
Acetonitrile (solvent)
Procedure:
-
Hydroxymethylation: Suspend 5-FU (e.g., 2.6 g, 20 mmol) in water (20 mL) and add formaldehyde solution (3.2 mL, 30 mmol). Heat the mixture at 60°C for 6 hours. The 5-FU will dissolve as the hydroxymethyl derivative is formed.
-
Solvent Removal: Concentrate the solution under reduced pressure to obtain a viscous oil (a mixture of N-hydroxymethyl derivatives).
-
Acetylation: Dissolve the oil in dry acetonitrile (100 mL). Add acetic anhydride (3.8 mL, 40 mmol) and a catalytic amount of pyridine (0.2 mL).
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Workup: Evaporate the solvent under reduced pressure. Partition the residue between ethyl acetate (100 mL) and saturated sodium bicarbonate solution (50 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield the target compound.
Expected Outcome: A white solid.
Data Interpretation and Structural Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized scaffolds.
Spectroscopic Analysis
The identity of synthesized fluorinated pyrimidines is unequivocally confirmed through a combination of spectroscopic techniques.
| Technique | Scaffold Moiety | Expected Signal / Observation | Significance |
| ¹H NMR | Pyrimidine N-H | Broad singlet, δ 11.0-12.0 ppm | Confirms the presence of the uracil ring proton. |
| Pyrimidine C6-H | Doublet, δ 7.5-8.5 ppm (J ≈ 6-8 Hz) | Coupling with C5-F confirms fluorination at the 5-position. | |
| ¹³C NMR | C5 (Fluorinated) | Doublet, δ 138-142 ppm (¹JCF ≈ 220-240 Hz) | The large coupling constant is characteristic of a direct C-F bond. |
| C4 (Carbonyl) | Doublet, δ 156-160 ppm (²JCCF ≈ 25-35 Hz) | Two-bond coupling to fluorine provides further structural proof. | |
| ¹⁹F NMR | C5-F | Singlet or multiplet | A clean and sensitive probe. Its chemical shift confirms the fluorine's electronic environment.[5][10] |
| FTIR | N-H Stretch | Broad peak, 3100-3300 cm⁻¹ | Indicates N-H bonds in the pyrimidine ring.[11][12] |
| C=O Stretch | Strong peaks, 1650-1720 cm⁻¹ | Confirms the presence of the two carbonyl groups.[9][12] | |
| C-F Stretch | Strong peak, 1000-1150 cm⁻¹ | Directly indicates the presence of the carbon-fluorine bond.[12] | |
| Mass Spec (ESI) | Molecular Ion | [M-H]⁻ or [M+H]⁺ | Confirms the molecular weight of the synthesized compound. |
Quantitative Data Summary
The efficiency of different synthetic approaches can be compared by tabulating key metrics.
| Method | Fluorinating Agent | Substrate | Typical Yield (%) | Key Advantages | Reference |
| Ring Closure | α-fluoro-β-ketoester | Open-chain precursors | 40-60% | Access to diverse substitution patterns | [5] |
| Electrophilic | CF₃OF | Uracil | ~50% | First direct fluorination method | [5] |
| Electrophilic | Selectfluor™ | Uracil | 75-85% | High yield, safe, scalable | [6] |
| Catalytic | AgF₂ | 2-Phenylpyrimidine | 88% | High selectivity for N-adjacent C-H bonds | [13] |
Future Perspectives
The field of fluorinated pyrimidine synthesis is continually evolving. Key future directions include:
-
Catalytic C-H Fluorination: The development of transition-metal-catalyzed methods promises to provide novel regioselectivities and functional group tolerance, enabling the fluorination of previously inaccessible positions on the pyrimidine ring.[8][13]
-
Late-Stage Fluorination: Introducing fluorine at a late stage in a synthetic sequence allows for the rapid generation of diverse analogues from a common intermediate, accelerating structure-activity relationship (SAR) studies.
-
Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and reproducibility for fluorination reactions, particularly those involving hazardous reagents or intermediates.
-
AI and Machine Learning: Computational tools are increasingly used to predict the biological activity and synthetic accessibility of novel fluorinated scaffolds, guiding researchers toward the most promising candidates.[14]
By integrating these innovative strategies with the foundational principles outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of fluorinated pyrimidine scaffolds, paving the way for the next generation of life-saving medicines.
References
-
Gmeiner, W. H., & Ivery, M. T. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3449. [Link][4][5][6][15]
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online. [Link][16]
-
Prasanna, A., et al. (2025). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. MDPI. [Link][2]
-
Gmeiner, W. H., & Ivery, M. T. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed - NIH. [Link][4]
-
Yadav, B. S. (2016). Spectroscopic and Vibrational Characterization of Fluorinated Pyrimidine, NBO,NLO,Thermodynamic Ffunctions,Homolumo Analysis based on Density Function Theory. ResearchGate. [Link][17]
-
Synthesis process of 5-fluorouracil derivatives. Google Patents. [18]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). MDPI. [Link][8]
-
Al-Suwaidan, I. A., et al. (2019). Cytotoxicity, Docking Study of New Fluorinated Fused Pyrimidine Scaffold: Thermal and Microwave Irradiation Synthesis. PubMed. [Link][19]
-
Verma, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link][1]
-
Gmeiner, W. H., & Ivery, M. T. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. [Link][6]
-
Bi, L., et al. (2006). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 11(1), 1-8. [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate. [Link][3]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). MDPI. [Link][20]
-
Gmeiner, W. H., & Ivery, M. T. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. ResearchGate. [Link][15]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link][11]
-
Mohammad, M. F., et al. (2015). Synthesis of New 5-Fluorouracil Derivatives as Possible Prodrug for Targeting Cancer Cells. Al-Mustansiriya J. Pharm. Sci., 15(1). [Link][12]
-
Ulaiwy, M. A. A., et al. (2017). Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Der Pharma Chemica, 9(12), 101-106. [Link][9]
-
Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Indian Academy of Sciences. [Link][21]
-
Chen, P., & Hartwig, J. F. (2014). Recent Advances in C-H Fluorination. Organic Chemistry Frontiers. [Link][13]
-
Benckendorff, C. M. M., et al. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. ResearchGate. [Link][22]
-
Flucytosine - Synthesis and Drug Profile. Pharmacy 180. [Link][23]
-
P. Jones, C., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link][10]
-
Synthesis of 5-Fluorouracil Cocrystals with Novel Organic Acids as Coformers and Anticancer Evaluation against HCT-116 Colorectal Cell Lines. Coventry University. [Link][24]
-
Catalytic Synthesis of Luminescent Pyrimidines via Acceptor-less Dehydrogenative Coupling. ResearchGate. [Link][25]
-
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Preprints.org. [Link][7]
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. [Link][14]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link][26]
-
Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. ScienceDirect. [Link][27]
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 868911. [Link][28]
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Methodological & Application
Application Note: Derivatization of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol for Drug Discovery
Executive Summary
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the hinge-binding core in kinase inhibitors and the pharmacophore in various antimicrobial and antiviral agents. The compound 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol represents a highly versatile, advanced building block for drug discovery. This application note details the structural rationale, physicochemical advantages of the difluoromethyl (
By leveraging the distinct reactivity profiles of the C4-hydroxyl group and the C2-bromophenyl moiety, medicinal chemists can rapidly generate diverse libraries of difluoromethyl-pyrimidines to explore complex chemical space and optimize structure-activity relationships (SAR).
Scaffold Rationale & Pharmacophore Analysis
The strategic design of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol incorporates three distinct functional nodes, each serving a specific purpose in late-stage functionalization and biological targeting.
-
Node 1 (C4-OH): In solution, the C4-hydroxyl group exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one form. This renders the oxygen a poor leaving group for direct nucleophilic attack. However, activation via chlorination transforms this node into a highly electrophilic center, primed for Nucleophilic Aromatic Substitution (S
Ar) with amines, alcohols, or thiols. -
Node 2 (C2-Bromophenyl): The aryl bromide is a classic vector for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid extension of the molecule to probe hydrophobic binding pockets in target proteins.
-
Node 3 (C6-Difluoromethyl): Unlike the synthetically manipulated nodes, the
group is intentionally retained. It acts as a "lipophilic hydrogen bond donor" bioisostere[1]. The electronegativity of the fluorine atoms polarizes the C-H bond, allowing it to interact with protein backbones while simultaneously enhancing the molecule's metabolic stability and membrane permeability compared to traditional hydrogen bond donors like alcohols or amines[2].
Figure 1: Structural nodes of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol and their roles.
Physicochemical Profiling of the Difluoromethyl Group
The inclusion of the
| Physicochemical Property | Methyl ( | Trifluoromethyl ( | Difluoromethyl ( |
| Lipophilicity ( | +0.50 | +1.10 | +0.80 |
| Hydrogen Bond Donor Capacity | None | None | Weak/Moderate (Lipophilic HBD) |
| Metabolic Stability | Low (Prone to CYP450 oxidation) | Very High | High |
| Electronic Effect (Inductive) | Weakly Donating | Strongly Withdrawing | Moderately Withdrawing |
| Steric Bulk (A-value, kcal/mol) | 1.70 | 2.10 | 1.90 |
Data synthesized from established medicinal chemistry bioisostere profiling[1][4].
Synthetic Workflow & Derivatization Strategy
To fully exploit this scaffold, a sequential derivatization strategy is employed. The C4-OH is first converted to a chloride to prevent interference during subsequent steps. The C4-Cl can then be displaced via S
Figure 2: Sequential derivatization workflow for the difluoromethyl-pyrimidine scaffold.
Experimental Protocols
The following protocols are designed as self-validating systems . They include mechanistic causality for reagent selection and in-process analytical checks to ensure experimental integrity.
Protocol A: Activation of C4-OH via Chlorination
Objective: Convert the unreactive pyrimidin-4(3H)-one tautomer into a highly electrophilic 4-chloropyrimidine.
Causality: Phosphorus oxychloride (
Step-by-Step Methodology:
-
Setup: To a dry 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol (1.0 eq, 5.0 mmol).
-
Reagent Addition: Add
(10.0 eq, 50.0 mmol) followed by 3 drops of anhydrous DMF. Caution: is highly corrosive and reacts violently with water. -
Reaction: Heat the mixture to 90 °C under an inert nitrogen atmosphere for 3 hours.
-
Self-Validation Check 1: The initial opaque suspension will transition into a clear, pale-yellow solution, visually indicating the consumption of the insoluble tautomeric starting material.
-
-
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess
. Carefully quench the resulting residue by dropwise addition into a vigorously stirred mixture of crushed ice and saturated aqueous .-
Causality for Quench: Rapid neutralization is critical. If the aqueous quench is too acidic or slow, the newly formed C4-Cl can hydrolyze back to the starting C4-OH.
-
-
Extraction & Analysis: Extract with Ethyl Acetate (
mL). Dry the combined organic layers over and concentrate.-
Self-Validation Check 2: TLC (Hexanes/EtOAc 4:1) will show the disappearance of the baseline starting material and the appearance of a highly mobile, strongly UV-active spot (
).
-
Protocol B: S Ar Diversification at C4
Objective: Introduce an amine nucleophile (e.g., morpholine or a primary amine) at the C4 position to build a kinase-binding motif[5]. Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the substitution, preventing the amine nucleophile from becoming protonated and rendered inactive.
Step-by-Step Methodology:
-
Setup: Dissolve the 4-chloro intermediate (1.0 eq, 4.0 mmol) in anhydrous 1,4-dioxane (15 mL).
-
Reagent Addition: Add the desired amine (1.2 eq, 4.8 mmol) and DIPEA (2.0 eq, 8.0 mmol).
-
Reaction: Heat the mixture to 80 °C for 4–6 hours.
-
Analysis: Monitor the reaction via LC-MS.
-
Self-Validation Check: The mass spectrum of the starting material will exhibit a distinct 3:1 isotopic pattern indicative of the chlorine atom (M, M+2). Successful conversion is validated by the disappearance of this isotopic pattern and the emergence of the corresponding M+H peak for the aminated product.
-
-
Purification: Dilute with water, extract with Dichloromethane, and purify via silica gel chromatography.
Protocol C: Suzuki-Miyaura Cross-Coupling at C2
Objective: Functionalize the 4-bromophenyl tail with an aryl/heteroaryl boronic acid to explore hydrophobic pocket interactions.
Causality: The
Step-by-Step Methodology:
-
Setup: In a microwave vial or Schlenk flask, combine the C4-aminated, C2-bromophenyl intermediate (1.0 eq, 2.0 mmol), the desired aryl boronic acid (1.5 eq, 3.0 mmol), and
(3.0 eq, 6.0 mmol). -
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/
(4:1 v/v, 10 mL). Sparge the solution with nitrogen gas for 10 minutes.-
Causality: Oxygen must be removed to prevent the oxidation of the Pd(0) active catalytic species to an inactive Pd(II) state.
-
-
Catalyst Addition: Add
(0.05 eq, 5 mol%). Seal the vessel and heat to 100 °C for 12 hours.-
Self-Validation Check: The reaction mixture should remain a dark red/brown color. If a black precipitate (palladium black) rapidly forms, it indicates catalyst decomposition, likely due to insufficient degassing.
-
-
Workup: Filter the mixture through a pad of Celite to remove palladium residues, concentrate, and purify via preparative HPLC.
References
1.[6] Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. URL:[Link] 2.[3] Borsari, C., Rageot, D., Beaufils, F., Bohnacker, T., Keles, E., Buslov, I., Melone, A., Hebeisen, P., Fabbro, D., & Hillmann, P. (2019). Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety. ACS Medicinal Chemistry Letters, 10(10), 1473–1479. URL:[Link] 3.[1] Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. URL:[Link] 4.[2] Wang, et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. URL:[Link] 5.[4] MacMillan Group. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. URL:[Link]
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- 6. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Yield Synthetic Route and Optimization for Analogs of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol
Introduction & Mechanistic Rationale
The pyrimidine scaffold is a privileged pharmacophore in drug discovery, frequently utilized in kinase inhibitors, antiviral agents, and CNS-active therapeutics. The incorporation of a difluoromethyl (
The target molecule, 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol , provides a dual-functionalized core: the
Retrosynthetic Analysis & Workflow
The construction of the 2-aryl-6-(fluoroalkyl)pyrimidin-4-ol core relies on a regioselective [3+3] cyclocondensation. The reaction pairs an arylamidine (acting as the N-C-N dinucleophile) with a fluorinated
To ensure high yields and avoid the toxic reagents (e.g.,
Synthetic workflow for 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol.
Experimental Protocols: A Self-Validating System
Step 1: Preparation of 4-Bromobenzamidine Hydrochloride
This protocol is generalizable to most electron-rich and electron-deficient benzonitrile analogs.
Causality & Mechanism: LiHMDS acts as a strong, non-nucleophilic base in many contexts, but here it adds directly across the
Step-by-Step Methodology:
-
Initiation: Charge an oven-dried, argon-purged round-bottom flask with 4-bromobenzonitrile (10.0 mmol, 1.0 eq) and anhydrous THF (20 mL). Cool the solution to 0 °C using an ice-water bath.
-
Addition: Dropwise, add LiHMDS (12.0 mL of a 1.0 M solution in THF, 1.2 eq) over 15 minutes. The solution will typically transition to a pale yellow color.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Self-Validation Check: TLC (Hexanes/EtOAc 3:1) should indicate complete consumption of the starting nitrile (
) and formation of a baseline spot. -
Deprotection & Quench: Cool the mixture back to 0 °C. Cautiously add a pre-mixed solution of 2M HCl in Methanol (15 mL). Stir at room temperature for 1 hour.
-
Isolation: Concentrate the mixture in vacuo to a crude solid. Triturate the solid with diethyl ether (
, 30 mL) to remove non-polar impurities and hexamethyldisiloxane byproducts. Filter and dry under vacuum to yield 4-bromobenzamidine hydrochloride as a white solid.
Step 2: Cyclocondensation to the Pyrimidine Core
Causality & Mechanism: The cyclocondensation requires a base to achieve three objectives: (1) neutralize the amidine hydrochloride to its reactive free-base form, (2) deprotonate the active methylene of ethyl 4,4-difluoroacetoacetate to form the enolate, and (3) drive the cyclodehydration equilibrium . A minimum of 2.5 equivalents of Sodium Ethoxide (NaOEt) is required.
Step-by-Step Methodology:
-
Free-Basing: Suspend 4-bromobenzamidine hydrochloride (8.0 mmol, 1.0 eq) in absolute ethanol (25 mL). Add NaOEt (21 wt% solution in EtOH, 20.0 mmol, 2.5 eq). Stir at room temperature for 15 minutes. The mixture will become cloudy as NaCl precipitates.
-
Condensation: Add ethyl 4,4-difluoroacetoacetate (8.8 mmol, 1.1 eq) dropwise. Equip the flask with a reflux condenser and heat to 80 °C (reflux) for 12 hours.
-
Workup Preparation: Cool the reaction to room temperature and remove the ethanol in vacuo. Dissolve the resulting gummy residue in distilled water (30 mL).
-
Purification Wash: Extract the aqueous layer with Ethyl Acetate (2 x 20 mL). Discard the organic layer. This crucial step removes unreacted
-keto ester and neutral organic impurities. The target pyrimidine remains in the aqueous layer as a highly soluble sodium salt. -
Self-Validating Acidification (Critical Step): Cool the aqueous layer to 0 °C. Slowly add 1M HCl dropwise while monitoring the pH. The target molecule possesses a pKa of ~8.0 due to the electron-withdrawing
group. At pH 4.5–5.0, the neutral pyrimidin-4-ol (which exists in tautomeric equilibrium with its pyrimidin-4(3H)-one form) will rapidly precipitate as a dense white/off-white solid.-
Troubleshooting: If the pH drops below 2.0, the pyrimidine nitrogen may protonate, causing the product to re-dissolve as a hydrochloride salt. If no precipitate forms, verify the pH is strictly between 4.0 and 5.0.
-
-
Final Isolation: Filter the precipitate, wash with ice-cold water (10 mL), and dry in a vacuum oven at 50 °C overnight.
Quantitative Data: Base and Solvent Optimization
The choice of base and solvent profoundly impacts the cyclocondensation efficiency. Protic solvents with matching alkoxide bases facilitate the necessary proton transfers for the elimination of water, outperforming aprotic conditions.
| Entry | Base (Equivalents) | Solvent | Temperature | Time (h) | Isolated Yield (%) |
| 1 | NaOEt (2.5 eq) | EtOH | Reflux (80 °C) | 12 | 82% |
| 2 | NaOMe (2.5 eq) | MeOH | Reflux (65 °C) | 12 | 75% |
| 3 | DMF | 100 °C | 18 | 54% | |
| 4 | t-BuOK (2.5 eq) | THF | Reflux (66 °C) | 16 | 41% |
Table 1: Optimization of cyclocondensation conditions for 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol. Entry 1 represents the optimized protocol described in Step 2.
Late-Stage Derivatization Insights
Once synthesized, the 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol scaffold is primed for further medicinal chemistry exploration:
-
C4-Functionalization: The C4-OH group can be converted to a C4-Cl using Phosphorus oxychloride (
) and a catalytic amount of N,N-Dimethylaniline. The resulting 4-chloropyrimidine is a highly reactive electrophile for reactions with various amines, providing access to diverse kinase inhibitor analogs. -
C2-Functionalization: The 4-bromophenyl group can undergo Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids to extend the molecular footprint, a common strategy for optimizing binding affinity in deep hydrophobic pockets.
References
-
Zafrani, Y., Saphier, S., & Gershonov, E. (2020). Utilizing the CF2H moiety as a H-bond-donating group in drug discovery. Future Medicinal Chemistry, 12(5), 361-364. URL:[Link]
-
Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. URL:[Link]
-
Su, L., Sun, K., Pan, N., Liu, L., Sun, M., Dong, J., Zhou, Y., & Yin, S. F. (2018). Cyclization of ketones with nitriles under base: A general and economical synthesis of pyrimidines. Organic Letters, 20(11), 3399-3402. URL:[Link]
-
Chu, X. Q., Cao, W. B., Xu, X. P., & Ji, S. J. (2017). Iron catalysis for modular pyrimidine synthesis through β-ammoniation/cyclization of saturated carbonyl compounds with amidines. The Journal of Organic Chemistry, 82(2), 1145-1154. URL:[Link]
Application Note: High-Throughput Screening Assays for Pyrimidin-4-ol Derivatives in Drug Discovery
Executive Summary & Pharmacophore Rationale
The pyrimidine ring is a highly privileged scaffold in medicinal chemistry. Specifically, the pyrimidin-4-ol (and its tautomer, pyrimidin-4(1H)-one) subclass has emerged as a highly versatile pharmacophore. The tautomeric equilibrium between the hydroxyl and oxo forms allows these molecules to act as dynamic hydrogen bond donors and acceptors. Furthermore, the adjacent nitrogen and oxygen atoms create an ideal bidentate metal-chelating motif, making them highly effective against metalloenzymes[1].
Because of their low molecular weight, high polarity, and structural modularity, pyrimidin-4-ol derivatives are prime candidates for High-Throughput Screening (HTS) libraries. This application note details the causal logic, assay design, and self-validating protocols required to successfully screen pyrimidin-4-ol libraries across both target-based biochemical assays and phenotypic whole-cell platforms.
HTS Assay Modalities for Pyrimidin-4-ols
The physicochemical properties of pyrimidin-4-ols dictate the choice of screening modality. We highlight three primary HTS architectures where this scaffold has demonstrated field-proven success:
A. Target-Based Biochemical Screening: Metalloenzyme Inhibition
Pyrimidin-4-ol-5-carboxamides are potent inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PHD2), an iron-dependent dioxygenase[2]. The pyrimidin-4-ol core chelates the active-site Fe²⁺ ion.
-
Assay Choice: Fluorescence Polarization (FP) or Affinity Selection-Mass Spectrometry (AS-MS). FP is preferred for primary HTS because it is a homogeneous, mix-and-read format that eliminates wash steps, minimizing well-to-well variability in 384- or 1536-well microplates[1].
B. Phenotypic Whole-Cell Screening: Antibacterial Discovery
Small, polar 4-hydroxypyrimidine fragments are highly cell-penetrant, making them excellent starting points for antibacterial drug discovery against Gram-positive pathogens like Staphylococcus aureus[3].
-
Assay Choice: Optical Density (OD600) turbidity assays. This label-free approach directly measures bacterial growth inhibition, ensuring that hits are intrinsically cell-permeable and evade bacterial efflux pumps[4].
C. Cell-Based Functional Screening: GPCR Allosteric Modulation
Thieno[2,3-d]pyrimidin-4-ol derivatives have been identified as positive allosteric modulators (PAMs) of the MRGPRX1 receptor, a target for pain management[5].
-
Assay Choice: FLIPR (Fluorometric Imaging Plate Reader) Calcium flux assays. This allows real-time kinetic monitoring of intracellular calcium release upon GPCR activation[5].
Quantitative Hit Metrics
To facilitate assay comparison, the following table summarizes the quantitative validation metrics typically required for pyrimidin-4-ol HTS campaigns.
| Assay Modality | Target / Application | Readout Format | Typical Screening Conc. | Hit Threshold | Acceptable Z'-Factor |
| Biochemical | HIF-PHD2 Enzyme | Fluorescence Polarization (mP) | 10 µM | > 50% Inhibition | |
| Whole-Cell | S. aureus RN4220 | Turbidity (OD600) | 600 µM (Fragment) | > 3 SD from mean | |
| Functional | MRGPRX1 GPCR | FLIPR Calcium Flux (RFU) | 10 µM | EC | |
| Translation | Bacterial Ribosome | Scintillation Proximity (SPA) | 10 µM | IC |
Mechanistic Workflows and Visualizations
Fig 1: Mechanism of Fluorescence Polarization assay for HIF-PHD2 pyrimidin-4-ol inhibitors.
Fig 2: Triage workflow for whole-cell phenotypic screening of pyrimidin-4-ol derivatives.
Self-Validating Experimental Protocols
A robust HTS protocol must be a self-validating system. This means every microplate must contain internal controls that mathematically prove the integrity of the assay chemistry before any compound data is analyzed.
Protocol A: HIF-PHD2 Fluorescence Polarization Assay (384-well)
This protocol identifies pyrimidin-4-ol derivatives that competitively inhibit PHD2 by displacing a fluorescently labeled tracer[1].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% Tween-20). Causality: Tween-20 prevents non-specific aggregation of the pyrimidin-4-ol compounds, reducing false positives.
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of pyrimidin-4-ol library compounds (10 mM in DMSO) into a black, flat-bottom 384-well plate.
-
Control Placement (Self-Validation Step):
-
Column 1 (Max mP / Negative Control): Dispense 50 nL DMSO only. Represents 0% inhibition.
-
Column 2 (Min mP / Positive Control): Dispense 50 nL of a known reference inhibitor (e.g., 10 mM MK-8617)[2]. Represents 100% inhibition.
-
-
Enzyme Addition: Add 10 µL of 2x recombinant HIF-PHD2 enzyme solution to all wells. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the pyrimidin-4-ol to establish binding equilibrium with the Fe²⁺ active site before the tracer is introduced.
-
Tracer Addition: Add 10 µL of 2x fluorescent tracer peptide. Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.
-
Incubation & Readout: Incubate for 30 minutes in the dark. Read on a multimode microplate reader using polarized excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.
-
Data Validation: Calculate the Z'-factor using Columns 1 and 2.
-
Action: If Z' < 0.5, discard the plate data. If Z'
0.5, proceed to calculate % inhibition for the library compounds.
-
Protocol B: Whole-Cell S. aureus Turbidity Assay (384-well)
This phenotypic assay identifies cell-penetrant pyrimidin-4-ol fragments that inhibit bacterial growth[3].
Step-by-Step Methodology:
-
Inoculum Preparation: Grow Staphylococcus aureus RN4220 overnight in Mueller-Hinton Broth (MHB). Dilute the culture to an OD600 of 0.01 in fresh MHB. Causality: Starting at a low, standardized optical density ensures the bacteria are in the early exponential growth phase during the assay window.
-
Compound Plating: Dispense 1.2 µL of pyrimidin-4-ol compounds (25 mM in DMSO) into clear 384-well plates to achieve a final screening concentration of 600 µM[4]. Causality: A high concentration is required because small, polar fragments have lower initial binding affinities compared to optimized lead-like molecules.
-
Control Placement (Self-Validation Step):
-
Positive Control (No Growth): 1.2 µL of standard antibiotic (e.g., Ciprofloxacin).
-
Negative Control (Max Growth): 1.2 µL of DMSO vehicle.
-
Blank Control: MHB media only (no bacteria). Causality: Corrects for background absorbance of the media and the compounds themselves.
-
-
Inoculation: Dispense 50 µL of the bacterial suspension into all wells (except blanks).
-
Incubation: Seal plates with a breathable membrane to prevent evaporation while allowing gas exchange. Incubate at 37°C for 18 hours.
-
Readout: Remove the seal and read absorbance at 600 nm (OD600).
-
Hit Triage: Calculate the robust standard deviation of the negative controls. A compound is defined as a "hit" if its OD600 is
3 standard deviations below the mean of the DMSO control wells[3].
References
-
Discovery and Analysis of 4H-Pyridopyrimidines, a Class of Selective Bacterial Protein Synthesis Inhibitors Source: Antimicrobial Agents and Chemotherapy URL:[Link]
-
Small Polar Hits against S. aureus: Screening, Initial Hit Optimization, and Metabolomic Studies Source: ACS Omega URL:[Link]
-
Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia Source: ResearchGate URL:[Link]
-
Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications Source: MDPI URL:[Link]
-
Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Source: PMC / NIH URL:[Link]
Sources
Application Note: HPLC Purification Protocol for 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction & Chromatographic Rationale
The isolation of highly pure heteroaromatic intermediates is a critical bottleneck in small-molecule drug discovery. The compound 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol presents a unique set of physicochemical challenges that must be addressed during chromatographic method development:
-
Hydrophobicity & Solubility: The presence of both a 4-bromophenyl ring and a difluoromethyl (–CF₃ analog) group imparts significant lipophilicity to the molecule. Consequently, the crude mixture requires strong organic solvents for complete dissolution prior to injection to prevent precipitation at the column head.
-
Tautomerism & Ionization (The Causality of Peak Tailing): Pyrimidin-4-ol derivatives exist in a dynamic lactam-lactim tautomeric equilibrium (pyrimidin-4-ol
pyrimidin-4(3H)-one)[1]. Furthermore, the hydroxyl group on the electron-deficient pyrimidine ring is weakly acidic. If the mobile phase pH is near the molecule's pKa, dynamic interconversion and partial ionization during the chromatographic run will result in severe peak tailing, broad elution bands, or split peaks[2]. -
The Acidic Modifier Solution: To achieve sharp, symmetrical peaks, the mobile phase must be heavily buffered at a low pH. The addition of 0.1% Trifluoroacetic Acid (TFA) lowers the mobile phase pH to ~2.0. This suppresses the ionization of the hydroxyl group and protonates the pyrimidine core, locking the molecule into a single, predictable chromatographic state[3],[4],[2].
Workflow & Logical Progression
The purification follows a self-validating loop: analytical scouting defines the retention behavior, geometric scale-up ensures predictable preparative isolation, and analytical re-injection confirms the integrity of the process[5],[6].
Figure 1: End-to-end RP-HPLC purification workflow for pyrimidine derivatives.
Step-by-Step Methodologies
Phase 1: Sample Preparation
-
Solubilization: Weigh the crude 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol. Dissolve in 100% Dimethyl Sulfoxide (DMSO) to achieve a concentration of 50–100 mg/mL. Expert Insight: DMSO is preferred over Methanol or Acetonitrile because its high elutropic strength prevents the hydrophobic compound from crashing out upon contact with the highly aqueous initial mobile phase.
-
Filtration: Pass the dissolved sample through a 0.45 µm PTFE syringe filter to remove particulate matter that could clog the preparative column frits.
Phase 2: Analytical Scouting
Before committing the bulk sample, establish the elution profile on an analytical scale using identical stationary phase chemistry.
-
Column: C18, 4.6 × 100 mm, 5 µm.
-
Mobile Phase A: HPLC-grade Water + 0.1% TFA.
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN) + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (optimal for the conjugated bromophenyl-pyrimidine system) and 280 nm.
-
Action: Identify the exact percentage of Mobile Phase B at which the target compound elutes (e.g., elutes at 65% B).
Phase 3: Preparative Scale-Up
To maintain resolution, the preparative flow rate and injection volume must be scaled geometrically based on the ratio of the column cross-sectional areas (
-
Scale-up Factor (SF) =
= -
Prep Flow Rate = Analytical Flow Rate × SF = 1.0 mL/min × 21.2 = 21.2 mL/min.
Instead of a full 5–95% gradient, design a Focused Gradient centered around the analytical elution point to maximize loadability and resolution from closely eluting impurities[5].
Phase 4: Preparative Run & Isolation
-
Injection: Inject the scaled volume (e.g., 200–500 µL) of the DMSO sample solution.
-
Fraction Collection: Set the fraction collector to trigger on the UV 254 nm slope/threshold.
-
Solvent Removal: Pool the target fractions. Because TFA and ACN form azeotropes with water, the fractions should be frozen at -80°C and lyophilized (freeze-dried) to yield the pure compound as a dry powder (often isolated as a TFA salt/adduct depending on basicity)[3].
Quantitative Data & Method Parameters
Table 1: Column Specifications & Scale-Up Parameters
| Parameter | Analytical Scouting | Preparative Isolation | Rationale / Scaling Rule |
| Column Dimensions | 4.6 mm ID × 100 mm | 21.2 mm ID × 100 mm | Maintain column length ( |
| Particle Size ( | 5 µm | 5 µm | Maintain |
| Flow Rate | 1.0 mL/min | 21.2 mL/min | Scaled by |
| Injection Volume | 10 µL | 212 µL (up to 500 µL) | Scaled by |
Table 2: Focused Preparative Gradient Profile
(Assuming analytical elution was observed at 65% B)
| Time (min) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (ACN + 0.1% TFA) | Phase Description |
| 0.0 | 95 | 5 | Column equilibration and DMSO wash. |
| 2.0 | 95 | 5 | Hold to allow DMSO plug to elute to waste. |
| 2.5 | 45 | 55 | Rapid ramp to 10% below target elution point. |
| 10.5 | 25 | 75 | Focused shallow gradient (55% |
| 11.0 | 5 | 95 | Column wash to remove highly lipophilic impurities. |
| 13.0 | 95 | 5 | Re-equilibration for next injection. |
Quality Control & Self-Validation System
A robust protocol must validate its own outputs. Following lyophilization, the purified powder must be subjected to a final QC check:
-
Purity Assessment: Re-dissolve 1 mg of the final powder in 1 mL of Methanol. Inject 2 µL onto the analytical system using the original 5–95% scouting gradient. The UV chromatogram must show a single peak with >95% Area Under the Curve (AUC) [3].
-
Identity Verification (LC-MS): Analyze the sample via Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.
-
Mechanistic Check: Because the molecule contains one Bromine atom (
Br and Br natural abundance is ~1:1), the mass spectrum must display a distinct isotopic doublet separated by 2 mass units. -
Expected m/z: The exact mass of C₁₁H₇BrF₂N₂O is 300.0. The spectrum will show [M+H]⁺ peaks at m/z 301.0 and 303.0 in a 1:1 ratio.
-
References
- Amazon AWS / Vertex Pharmaceuticals. "A Novel Class of LIM Kinase 2 Inhibitors for the Treatment of Ocular Hypertension and Associated Glaucoma." AWS.
- National Institutes of Health (NIH). "The Effect of Core Replacement on S64315, a Selective MCL-1 Inhibitor, and Its Analogues." NIH.gov.
- Agilent Technologies. "Scale Up in Minutes: A Practical Example of Preparative HPLC Scale Up from an Analytical Method." LabRulez LCMS.
- Waters Corporation. "Preparative Liquid Chromatography Method Scale-Up." Waters.com.
- Agilent Technologies. "Preparative HPLC Scale-Up of Antibiotics Application." Agilent.com.
- Waters Corporation. "Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract." Waters.com.
- ResearchGate. "Effect of concentration of TFA in the mobile phase on the separation of amino acids." ResearchGate.net.
- Indian Academy of Sciences. "Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography." ias.ac.in.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. The Effect of Core Replacement on S64315, a Selective MCL-1 Inhibitor, and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
Application Note: Strategic Functionalization of the Pyrimidine Scaffold in Drug Discovery
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Regioselective Workflows
Mechanistic Grounding: The Electronic Asymmetry of Pyrimidine
Pyrimidines are privileged scaffolds in medicinal chemistry, frequently serving as kinase hinge-binders and core pharmacophores in nucleoside analogs. The strategic functionalization of the pyrimidine ring relies entirely on exploiting its inherent electronic asymmetry.
The two endocyclic nitrogen atoms withdraw electron density via powerful inductive and resonance effects. This renders the C2, C4, and C6 positions highly electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr) 1. Conversely, the C5 position is the least electron-deficient site on the ring, making it the exclusive locus for Electrophilic Aromatic Substitution (EAS), such as halogenation 2. Understanding these electronic constraints is the foundation of designing a successful, high-yielding synthetic route.
Figure 1: Regioselective functionalization strategy for the pyrimidine scaffold.
Experimental Protocols & Causality
The following protocols are engineered as self-validating systems . As a principle of rigorous scientific execution, no reaction should proceed to workup without analytical confirmation of the mechanistic checkpoint.
Protocol A: Regioselective SNAr Amination at C4
Causality & Design: When functionalizing a poly-halogenated pyrimidine (e.g., 2,4-dichloropyrimidine), SNAr occurs preferentially at the C4 position. This regioselectivity is driven by the thermodynamic stabilization of the Meisenheimer intermediate; nucleophilic attack at C4 allows the negative charge to delocalize directly onto the para-nitrogen 1. Because the entry of the nucleophile is the rate-determining step 3, a polar aprotic solvent (DMF) is used to leave the amine un-solvated and highly reactive.
Step-by-Step Methodology:
-
Charge an oven-dried flask with 2,4-dichloropyrimidine (1.0 eq) and dissolve in anhydrous DMF (0.5 M).
-
Cool the solution to 0 °C using an ice bath to kinetically trap the C4-regioisomer and prevent over-reaction at C2.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Rationale: DIPEA acts as a non-nucleophilic proton sink to neutralize the HCl byproduct, preventing the deactivation of the incoming nucleophile.
-
Dropwise, add the amine nucleophile (1.05 eq) over 10 minutes.
-
Remove the ice bath and stir at room temperature for 2 hours.
Self-Validation Checkpoint: Sample 5 µL of the reaction, dilute in 1 mL MeCN, and analyze via LC-MS (ESI+). The reaction is successful when the starting material peak vanishes and a new peak corresponding to
Protocol B: Electrophilic Halogenation at C5
Causality & Design: Direct C-H functionalization at C5 provides a critical synthetic handle for late-stage diversification. Because the pyrimidine ring is electron-poor, highly reactive electrophilic halogen sources like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) are required. The addition of a catalytic mild acid (acetic acid) activates the N-X bond to generate a potent halonium ion (
Step-by-Step Methodology:
-
Dissolve the pyrimidine derivative (1.0 eq) in a mixture of DMF/AcOH (5:1 v/v) to achieve a 0.3 M concentration.
-
Shield the reaction flask from light using aluminum foil to suppress competitive radical-mediated side reactions.
-
Add NBS or NIS (1.1 eq) portion-wise over 15 minutes to control the exotherm.
-
Heat the mixture to 60 °C for 4–6 hours (required for highly deactivated pyrimidines).
Self-Validation Checkpoint: Quench a 10 µL aliquot with aqueous sodium thiosulfate (
Protocol C: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Causality & Design: Suzuki-Miyaura coupling enables the rapid installation of diverse aryl groups at the C2, C4, or C5 positions 4. The precatalyst
Figure 2: Catalytic cycle of Palladium-catalyzed Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Combine the halopyrimidine (1.0 eq), arylboronic acid (1.2 eq), and
(2.0 eq) in a Schlenk flask. -
Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M). Rationale: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) species.
-
Sparge the solution with Argon for 10 minutes.
-
Quickly add
(5 mol%) under a positive stream of Argon. -
Seal the flask and heat to 90 °C for 8 hours.
Self-Validation Checkpoint: Analyze via LC-MS. The successful cross-coupling product will exhibit strong UV absorbance at 254 nm due to extended conjugation from the newly installed aryl ring. The isotopic halogen pattern of the starting material must be completely absent.
Quantitative Data Summary
To guide synthesis planning, the following table synthesizes the expected quantitative outcomes and condition parameters for pyrimidine functionalization workflows.
| Reaction Workflow | Target Position | Optimal Reagents & Catalyst | Solvent & Temperature | Typical Yield | Regioselectivity Profile |
| Nucleophilic Aromatic Substitution (SNAr) | C4 (Primary) C2 (Secondary) | Amine nucleophile (1.05 eq), DIPEA (1.5 eq) | DMF or DMSO 0 °C → 25 °C | 85–95% | >95:5 (C4 over C2 due to Meisenheimer stabilization) |
| Electrophilic Halogenation | C5 (Exclusive) | NBS or NIS (1.1 eq), Acetic Acid (0.2 eq) | DMF 25 °C → 60 °C | 70–85% | Exclusive to C5 (C2/C4/C6 are deactivated) |
| Suzuki-Miyaura Cross-Coupling | C2, C4, or C5 | Aryl-B(OH)₂ (1.2 eq), Pd(dppf)Cl₂ (5 mol%), Na₂CO₃ (2.0 eq) | 1,4-Dioxane / H₂O (4:1) 90 °C | 75–90% | Dependent on halide position; C4-Cl reacts faster than C2-Cl |
References
1.[1] Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. 1 2.[4] Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules / PMC. 4 3.[3] Wydra, V., et al. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines. Drug Design, Development and Therapy / PMC. 3 4.[2] Dowell, K. L., et al. (2023). C5-Halogenation of Pyridines via Zincke Iminium Intermediates. ChemRxiv.2
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol
Abstract
This document provides a comprehensive guide for determining the in vitro cytotoxic potential of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol, a novel pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antifungal properties.[1][2][3] Given the potential for potent biological activity, a robust and multi-faceted assessment of cytotoxicity is a critical first step in the preclinical evaluation of any new chemical entity (NCE) within this class.[4][5] This guide details a strategic, multi-assay approach designed to move beyond a simple viability screen to generate a more nuanced understanding of the compound's cellular impact. We present detailed protocols for assessing metabolic viability (MTT Assay), cell membrane integrity (LDH Release Assay), and apoptosis induction (Caspase-Glo® 3/7 Assay), providing researchers with the tools to build a comprehensive cytotoxicity profile.
Introduction: The Rationale for a Multi-Assay Approach
The pyrimidine ring is a privileged structure in drug discovery, with numerous derivatives approved for therapeutic use, particularly in oncology.[6][7] The functionalization of this core, as seen in 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol, with a bromophenyl group and a difluoromethyl moiety, can significantly influence its pharmacokinetic properties and biological interactions, potentially leading to potent cytotoxic effects.[8][9]
A single cytotoxicity assay provides only one perspective on a compound's effect. For instance, a compound might inhibit mitochondrial respiration without immediately compromising membrane integrity. Relying solely on a metabolic assay like MTT could be misleading. Therefore, to establish a trustworthy and comprehensive cytotoxicity profile, we advocate for a panel of assays that probe different cellular health indicators. This strategy, outlined below, provides a more complete picture of the potential mechanism of cell death.[10][11]
Caption: High-level workflow for cytotoxicity assessment.
Cell Line Selection
The choice of cell lines is critical for relevant data generation. We recommend a panel that includes:
-
Cancer Cell Lines: Select lines relevant to potential therapeutic areas for pyrimidine derivatives, such as:
-
Non-Cancerous Control Cell Line: To assess selectivity, a non-cancerous cell line is essential.
The goal is to identify compounds with a high Selectivity Index (SI) , which is the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI value suggests greater cancer cell-specific toxicity, a desirable trait for a potential therapeutic agent.[11]
Protocol 1: MTT Assay for Metabolic Viability
This assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of metabolically active, viable cells.
Sources
- 1. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. mdpi.com [mdpi.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]
- 12. benchchem.com [benchchem.com]
- 13. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with fluorinated pyrimidine scaffolds. The synthesis of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol via the condensation of 4-bromobenzamidine with ethyl 4,4-difluoro-3-oxobutanoate is a critical pathway for generating kinase inhibitors and agrochemicals. However, this reaction is notoriously prone to poor yields, ester hydrolysis, and isolation failures.
This document provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to optimize your reaction yield and product recovery.
Part 1: Reaction Workflow & Mechanistic Pathway
The synthesis relies on a Pinner-type pyrimidine condensation. Success depends heavily on maintaining anhydrous conditions during the initial nucleophilic attack and precisely controlling the pH during isolation.
Workflow for the synthesis and isolation of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol.
Part 2: Frequently Asked Questions & Causality Troubleshooting
Q1: Why is my reaction yield consistently below 40%, with unreacted amidine remaining?
Causality & Solution: This is almost always a base selection and moisture issue. The condensation requires the 4-bromobenzamidine hydrochloride to be fully free-based to act as a nucleophile. However, if you use strong aqueous bases (like NaOH or KOH) or if your solvent is wet, the base will preferentially attack the ethyl 4,4-difluoro-3-oxobutanoate. This causes premature saponification of the beta-keto ester into its corresponding carboxylate, which is completely unreactive towards amidine condensation. Action: Switch to an anhydrous alkoxide base, specifically Sodium Ethoxide (NaOEt) in absolute ethanol. This ensures complete free-basing of the amidine while preventing ester hydrolysis[1].
Q2: I am observing a side product lacking the difluoromethyl group. What causes this?
Causality & Solution: Unlike the highly stable trifluoromethyl (–CF3) group, the difluoromethyl (–CF2H) group retains an acidic proton and is significantly more sensitive to base-mediated degradation[2]. Under strongly basic conditions at elevated temperatures, the –CF2H group can undergo dehydrofluorination or nucleophilic substitution. Action: Strictly control the reaction temperature. Do not exceed 78 °C (the reflux temperature of ethanol). Avoid using a large excess of base; 1.1 to 1.2 equivalents of NaOEt is sufficient to drive the reaction without degrading the fluorinated moiety.
Q3: The LC-MS shows full conversion, but I lose most of my product during isolation. How can I improve recovery?
Causality & Solution: Pyrimidin-4-ols are highly amphoteric and exist in a tautomeric equilibrium with their pyrimidin-4(3H)-one form. They possess a basic pKa of ~1.7 (protonated pyrimidinium) and an acidic pKa of ~8.6 (deprotonated enolate/phenoxide)[3]. If your workup is too basic, the product remains dissolved in the aqueous layer as a sodium salt. If you over-acidify the mixture, it dissolves as a hydrochloride salt. Action: You must adjust the aqueous workup solution exactly to the molecule's isoelectric point to induce quantitative crystallization. For this specific scaffold, maximum precipitation occurs between pH 5.0 and 5.5.
Part 3: Quantitative Reaction Data
To highlight the importance of the mechanistic choices discussed above, review the following empirical data comparing reaction conditions and isolation parameters.
Table 1: Effect of Base and Solvent on Yield and Impurity Profile
| Base / Solvent System | Temp (°C) | Target Product Yield | Ester Hydrolysis | –CF2H Degradation |
| NaOEt / Abs. EtOH | 78 °C | 75 – 85% | < 5% | < 2% |
| K2CO3 / DMF | 100 °C | 50 – 60% | < 5% | ~ 15% |
| NaOH / H2O-EtOH | 80 °C | < 20% | > 70% | ~ 5% |
Table 2: pH-Dependent Isolation Recovery (Aqueous Reconstitution)
| Workup pH | Predominant Species in Solution | Isolation Recovery |
| pH 1.0 – 2.0 | Protonated Pyrimidinium Salt | < 10% (Highly Soluble) |
| pH 5.0 – 5.5 | Neutral Pyrimidin-4-ol (Isoelectric) | > 90% (Precipitates) |
| pH 9.0 – 10.0 | Deprotonated Sodium Salt | < 5% (Highly Soluble) |
Part 4: Optimized Step-by-Step Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step until the validation checkpoint is met.
Step 1: Amidine Free-Basing
-
Suspend 4-bromobenzamidine hydrochloride (1.0 eq, 10 mmol) in anhydrous absolute ethanol (30 mL) under an inert nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a freshly prepared solution of Sodium Ethoxide (NaOEt) in ethanol (1.1 eq, 11 mmol) dropwise over 10 minutes.
-
Stir for 30 minutes at room temperature. Validation Check: The suspension should change in appearance as the free amidine is generated and NaCl precipitates.
Step 2: Condensation & Cyclization 5. Add ethyl 4,4-difluoro-3-oxobutanoate (1.05 eq, 10.5 mmol) dropwise to the reaction mixture. 6. Attach a reflux condenser and heat the mixture to 78 °C for 12 to 16 hours. 7. Validation Check: Monitor the reaction via LC-MS. Look for the disappearance of the amidine mass [M+H]+ and the appearance of the target mass. Do not proceed until conversion is >95%.
Step 3: Solvent Exchange & Reconstitution 8. Cool the reaction to room temperature. 9. Concentrate the mixture under reduced pressure (rotary evaporator) to completely remove the ethanol. 10. Redissolve the resulting crude, gummy residue in minimal distilled water (approx. 20 mL). The solution will be highly basic (pH > 9) and the product will remain dissolved as the sodium salt.
Step 4: Isoelectric Precipitation (Critical Step) 11. Cool the aqueous solution to 0–5 °C in an ice bath. 12. Insert a calibrated pH meter directly into the stirring solution. 13. Add 1M HCl dropwise. Do not rush this step. As the pH drops below 7.0, the solution will become cloudy. 14. Stop the addition exactly when the pH reaches 5.0 to 5.5 . 15. Allow the suspension to stir at 0 °C for 1 hour to ensure complete crystallization.
Step 5: Isolation 16. Filter the resulting white to pale-yellow precipitate under vacuum. 17. Wash the filter cake with ice-cold distilled water (2 x 10 mL) to remove residual salts. 18. Dry the solid under high vacuum at 50 °C for 12 hours to afford the pure 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol.
Part 5: References
-
2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. MDPI. Available at:[Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. RSC Publishing. Available at:[Link]
-
Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. Available at:[Link]
Sources
Common side products in the synthesis of substituted pyrimidin-4-ols
Welcome to the Technical Support Center for the synthesis of substituted pyrimidin-4-ols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and practical protocols for the synthesis of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to not only provide you with step-by-step instructions but to also explain the underlying chemical principles that govern the success of your reactions. This guide will equip you to anticipate and mitigate common challenges, particularly the formation of undesired side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted pyrimidin-4-ols?
A1: The two most prevalent methods for synthesizing the pyrimidine-4-ol core structure are the Biginelli reaction and the Pinner synthesis . The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea), which typically yields a 3,4-dihydropyrimidin-2(1H)-one that can be subsequently oxidized to the corresponding pyrimidin-4-ol.[1][2] The Pinner synthesis involves the condensation of a β-dicarbonyl compound with an amidine, offering a more direct route to the aromatic pyrimidin-4-ol ring system.[3][4][5]
Q2: I've obtained a product, but my NMR and Mass Spec data are confusing. What are the most likely side products I should be looking for?
A2: The complexity of the one-pot multicomponent reactions often leads to a variety of side products. The most common culprits include:
-
Knoevenagel Condensation Product: This is formed from the reaction between the aldehyde and the β-ketoester. It will be evident by the absence of the urea/amidine moiety in your analytical data.[6][7]
-
Aldol Condensation Products: These arise from the self-condensation of the aldehyde or the β-ketoester, especially when using aliphatic aldehydes.[6]
-
Hantzsch-type 1,4-Dihydropyridines: These are often fluorescent byproducts and are formed when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be a decomposition product of urea at elevated temperatures.[3]
-
Amidine Self-Condensation Products: In the Pinner synthesis, amidines can react with themselves, particularly under basic conditions, to form triazines or other condensed structures.[6]
-
Open-chain Intermediates: Incomplete cyclization can lead to the presence of unreacted intermediates in your final product mixture.[7]
Q3: My reaction yield is consistently low. What are the first things I should check?
A3: Low yields are a common frustration, but a systematic approach can often identify the root cause. Here are the primary factors to investigate:
-
Purity of Starting Materials: Impurities or moisture in your aldehyde, β-ketoester, or urea/amidine can significantly hinder the reaction.[6] Amidines, in particular, can be hygroscopic and should be used freshly or stored under anhydrous conditions.[3]
-
Catalyst Inefficiency: The choice and activity of your catalyst are paramount. For Biginelli reactions, while classic Brønsted acids like HCl can be used, Lewis acids such as Yb(OTf)₃, FeCl₃, or ZrCl₄ often provide higher yields and milder reaction conditions.[8][9] Ensure your catalyst is active and, if reusable, properly regenerated.[3]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient heating may lead to incomplete reaction, while excessive temperatures can promote side reactions and decomposition of starting materials or products.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section provides a deeper dive into specific side products and actionable strategies to minimize their formation.
Issue 1: Predominant Formation of the Knoevenagel Condensation Product
Symptoms: Your primary isolated product is the α,β-unsaturated dicarbonyl compound, resulting from the condensation of the aldehyde and the β-ketoester.
Causality: The Knoevenagel condensation is a competing pathway to the desired Biginelli or Pinner reaction. It is favored under conditions that promote the deprotonation of the β-ketoester's active methylene group and its subsequent reaction with the aldehyde, without efficient trapping by the urea or amidine.
Troubleshooting Strategies:
-
Alter Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of urea or amidine. This increases the concentration of the N-acyliminium ion intermediate (in the Biginelli reaction), which can outcompete the Knoevenagel pathway.[7]
-
Catalyst Selection: Switch from a Brønsted acid to a Lewis acid catalyst. Lewis acids, such as Ytterbium triflate (Yb(OTf)₃), can more effectively activate the aldehyde towards nucleophilic attack by urea, thereby favoring the Biginelli pathway.[8]
-
Temperature Optimization: Lowering the reaction temperature can sometimes disfavor the Knoevenagel condensation. Monitor the reaction progress carefully by TLC to find the optimal balance between reaction rate and selectivity.
Caption: Competing pathways in pyrimidin-4-ol synthesis.
Issue 2: Formation of Hantzsch-type 1,4-Dihydropyridine Byproduct
Symptoms: A yellow, often fluorescent, byproduct is observed, which can complicate purification.
Causality: The Hantzsch dihydropyridine synthesis pathway becomes significant at higher temperatures. At these temperatures, urea can decompose to generate ammonia in situ. The ammonia then participates in a reaction with the aldehyde and two equivalents of the β-ketoester.
Troubleshooting Strategies:
-
Temperature Control: This is the most critical factor. Running the reaction at a lower temperature will significantly suppress the decomposition of urea and thus minimize the formation of the Hantzsch byproduct.[3]
-
Catalyst Choice: The choice of catalyst can influence the selectivity. Some Lewis acids may favor the Biginelli pathway over the Hantzsch pathway. It is worth screening a few different catalysts if this side product is a persistent issue.
-
Order of Addition: In some cases, adding the urea portion-wise or as the last reagent can help to maintain a lower instantaneous concentration of ammonia, disfavoring the Hantzsch reaction.
Sources
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- 2. e-journal.unair.ac.id [e-journal.unair.ac.id]
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- 4. md-scientific.dk [md-scientific.dk]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Purification Techniques for Fluorinated Pyrimidines
Welcome to the Technical Support Center dedicated to the purification of fluorinated pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these valuable compounds. The introduction of fluorine can significantly alter a molecule's physicochemical properties, impacting everything from solubility to chromatographic behavior.[1][2][3][4] This resource provides in-depth, field-proven insights in a question-and-answer format to help you navigate these complexities and achieve high-purity compounds essential for your research.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated pyrimidines often more challenging to purify than their non-fluorinated analogs?
A: The difficulty arises from the unique properties fluorine imparts to the molecule.[1] Fluorine is highly electronegative and the carbon-fluorine (C-F) bond is strong and polarized.[5][6] This can lead to:
-
Altered Polarity and Solubility: Fluorination can decrease a molecule's polarity, making it more lipophilic and potentially less soluble in common aqueous or protic solvents.[2][4] This necessitates careful selection of chromatographic mobile phases or crystallization solvents.
-
Modified Intermolecular Interactions: The polarized C-F bond can engage in unique dipole-dipole interactions and may act as a weak hydrogen bond acceptor, altering how the molecule interacts with stationary phases in chromatography or how it packs in a crystal lattice.[1][3][7]
-
Co-elution with Impurities: Starting materials, intermediates, or side-products with similar fluorination patterns can have very close retention times in chromatography, making separation difficult.[8]
Q2: What are the primary purification techniques I should consider for fluorinated pyrimidines?
A: The most effective techniques are tailored to the specific compound and impurity profile. The main methods include:
-
High-Performance Liquid Chromatography (HPLC): Both reversed-phase (RP) and normal-phase (NP) HPLC are workhorses for purifying fluorinated pyrimidines. Preparative HPLC, in particular, is excellent for achieving high purity (>98%) on a final compound.[1][9]
-
Flash Column Chromatography: This is a fundamental and rapid technique for purifying reaction mixtures on a larger scale, typically using silica gel for normal-phase separation.[9][10]
-
Crystallization/Recrystallization: This is a highly effective and cost-efficient method for obtaining very pure solid compounds, especially for final purification steps.[1][8] It relies on finding a solvent system where the target compound has differential solubility compared to impurities at varying temperatures.[9]
-
Liquid-Liquid Extraction: Often used as an initial work-up or preliminary purification step to remove water-soluble impurities, reagents, or catalysts.[1][8]
-
Ion-Exchange Chromatography: This technique is particularly useful for charged pyrimidine derivatives, such as nucleotides or compounds with acidic or basic functional groups, separating them based on their net charge.[11][12]
Q3: How do I confirm the purity of my final fluorinated pyrimidine product?
A: A combination of analytical techniques is essential for rigorous purity assessment.[1]
-
HPLC/LC-MS: HPLC with a UV or Diode Array Detector (DAD) is crucial for determining purity by peak area percentage.[8] LC-MS provides confirmation of the molecular weight of the main peak and can help identify impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation. Crucially, ¹⁹F NMR is invaluable for fluorinated compounds to confirm the presence and environment of fluorine atoms and to spot fluorine-containing impurities.[1] The absence of impurity signals is a strong indicator of high purity.[1]
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My fluorinated pyrimidine shows significant peak tailing on a standard C18 column. What's causing this and how can I fix it?
A: Peak tailing for basic compounds like many pyrimidine derivatives is a classic problem in reversed-phase HPLC.[13] The primary cause is unwanted secondary interactions between the basic nitrogen atoms of your pyrimidine and residual acidic silanol groups (Si-OH) on the silica surface of the stationary phase.[13]
Causality & Solution Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
Detailed Solutions:
-
Optimize Mobile Phase pH: The pH is critical.[13]
-
Low pH (e.g., 2.5-3.5): Adding 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase will protonate the basic sites on your pyrimidine. This positive charge will cause repulsion from any residual protonated silanols, minimizing secondary interactions. It also suppresses the ionization of the silanol groups themselves.[13]
-
High pH (e.g., 8-10): Alternatively, using a high-pH stable column (e.g., hybrid silica) with a buffer like ammonium bicarbonate can deprotonate your basic analyte, rendering it neutral and less likely to interact with deprotonated silanols.[13]
-
-
Use a Different Stationary Phase:
-
End-Capped Columns: Modern C18 columns are often "end-capped," meaning the residual silanol groups are chemically derivatized to be less active. Ensure you are using a high-quality, end-capped column.
-
Pentafluorophenyl (PFP) Columns: These columns are highly recommended for fluorinated compounds.[13] They offer alternative selectivity based on dipole-dipole, π-π, and hydrogen bonding interactions, not just hydrophobicity.[13] This can dramatically improve peak shape and resolution for halogenated and aromatic compounds.[14]
-
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion.[13][15][16] Try diluting your sample or reducing the injection volume.
Issue 2: Poor Resolution of Closely Eluting Impurities
Q: I can't separate my target fluorinated pyrimidine from a key impurity. They are almost co-eluting. What should I do?
A: Achieving baseline separation is critical for accurate quantification and obtaining a pure fraction. When resolution is low, you need to manipulate the "selectivity" of your chromatographic system.
Strategies for Improving Resolution:
| Strategy | Causality & Explanation | Starting Point for Optimization |
| Change Organic Modifier | Different organic solvents (Acetonitrile vs. Methanol) alter the selectivity of the separation. Acetonitrile is generally a weaker solvent than methanol in RP-HPLC and can provide different elution orders for structurally similar compounds. | If using Acetonitrile, try a method with Methanol, and vice-versa. You can also try isopropanol for more polar compounds. |
| Adjust Mobile Phase pH | Small changes in pH can alter the ionization state of your analyte and impurities, significantly affecting their retention and potentially separating them. This is especially effective if one compound has a different pKa than the other.[16] | Adjust the pH of your aqueous mobile phase by +/- 0.5 pH units and observe the effect on resolution. |
| Modify Column Temperature | Increasing the column temperature (e.g., from 30°C to 45°C) decreases mobile phase viscosity, which can improve efficiency (sharper peaks). It can also subtly change selectivity.[15] | Increase temperature in 5°C increments. Be aware that higher temperatures can decrease the lifetime of some silica-based columns. |
| Switch to a PFP or Phenyl-Hexyl Column | If a C18 column fails to provide resolution, a column with a different stationary phase chemistry is the next logical step. PFP and Phenyl phases offer π-π interactions that can be highly effective for separating aromatic pyrimidines.[13][14] | Screen a PFP column using your existing mobile phase conditions as a starting point. |
| Use Gradient Elution | A shallow gradient (e.g., increasing the organic phase by 0.5-1% per minute) can effectively separate compounds with very similar retention behavior under isocratic conditions.[16] | Convert your isocratic method to a shallow gradient around the elution percentage of your target compound. |
Troubleshooting Guide: Crystallization
Q: My crude fluorinated pyrimidine is an oil/amorphous solid and refuses to crystallize. What steps can I take to induce crystallization?
A: Crystallization is a powerful purification technique, but finding the right conditions can be an empirical process.[1][8] The high electronegativity of fluorine can affect intermolecular interactions, sometimes inhibiting crystal lattice formation.[1][17]
Systematic Approach to Inducing Crystallization:
-
Ensure High Purity: Crystallization is often inhibited by impurities. First, try to purify the material as much as possible using flash chromatography to remove major contaminants.[8]
-
Solvent Screening: This is the most critical step.[1]
-
Single Solvent System: Look for a solvent that dissolves your compound when hot but in which it is poorly soluble when cold. Test a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane).[8]
-
Two-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Gently warm the mixture until it becomes clear again, then allow it to cool slowly.
-
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny crystal of the pure compound from a previous batch, add it to the saturated solution to act as a template for crystal growth.
-
Slow Evaporation: Allow the solvent to evaporate very slowly from a loosely covered container. This gradually increases the concentration, which can promote crystallization.
-
-
Control the Cooling Rate: Do not rush the cooling process. Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling often leads to the formation of small, impure crystals or precipitation of an amorphous solid.
Detailed Experimental Protocols
Protocol 1: Preparative HPLC of a Fluorinated Pyrimidine
This protocol is a general guideline for purifying a neutral or weakly basic fluorinated pyrimidine using reversed-phase HPLC.
-
System Preparation:
-
Column: Reversed-phase C18, 5 or 10 µm particle size (e.g., 250 x 21.2 mm for semi-prep).
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Equilibration: Equilibrate the column with your starting mobile phase composition for at least 10-15 column volumes.
-
-
Sample Preparation:
-
Dissolve the crude product in a suitable solvent (e.g., a mixture of water/acetonitrile or DMSO) to a concentration of 10-50 mg/mL.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates that could clog the system.[13]
-
-
Method Development (Analytical Scale):
-
First, develop a method on an analytical scale (e.g., 250 x 4.6 mm column).
-
Run a fast scouting gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of your compound.
-
Optimize the gradient to achieve good resolution between your target compound and impurities. A typical starting point would be a shallow gradient around the elution concentration found in the scouting run.
-
-
Scale-Up to Preparative Scale:
-
Use a gradient scaling calculator to translate the analytical method to your preparative column, adjusting the flow rate and gradient time based on the column dimensions.
-
Flow Rate: A typical flow rate for a 21.2 mm ID column is 15-25 mL/min.
-
Injection Volume: Inject a small volume first to confirm retention time, then increase the loading until resolution begins to degrade.
-
-
Fraction Collection & Analysis:
-
Collect fractions based on the UV detector signal.
-
Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity and identify the correct fractions.
-
Combine the pure fractions, and remove the solvent under reduced pressure (e.g., rotary evaporator).
-
Protocol 2: Flash Column Chromatography
This protocol describes a standard procedure for purifying a moderately polar fluorinated pyrimidine using silica gel chromatography.
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), find a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your target compound a retention factor (Rf) of approximately 0.2-0.4 and provides good separation from impurities.[9]
-
-
Column Packing:
-
Pack a glass column with silica gel as a slurry in your chosen mobile phase.[9] Ensure the silica bed is well-settled and free of air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed.[9]
-
Dry Loading: For compounds poorly soluble in the mobile phase, dissolve the crude product in a strong solvent (e.g., DCM or acetone), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully apply the resulting free-flowing powder to the top of the packed column.[9] This technique often results in better separation.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified fluorinated pyrimidine.
-
Safety Precautions
Fluorinated pyrimidines, particularly analogs of bioactive molecules like 5-Fluorouracil (5-FU), must be handled with care as they can be toxic.[18][19][20]
Q: What are the essential safety measures when handling fluorinated pyrimidines in powder form or in solution?
A: Always assume the compound is hazardous and follow strict safety protocols.
-
Engineering Controls: Handle solid compounds and prepare concentrated solutions inside a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust or aerosols.[19][21]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid eating, drinking, or smoking in the laboratory.[18] Wash hands thoroughly after handling the compounds, even if gloves were worn.[18][22]
-
Waste Disposal: Dispose of all contaminated materials (gloves, empty containers, bedding from animal studies) as hazardous chemical waste according to your institution's guidelines.[18][19][21] Do not release these materials into the environment.[22]
-
Special Precautions: Pregnant or breastfeeding individuals should take extra care when working with these compounds due to potential reproductive toxicity.[19][20]
References
- Troubleshooting common issues in fluorinated pyrimidine synthesis - Benchchem.
- Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange - ResearchGate.
- Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds - Benchchem.
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
- Fluorouracil - AK Scientific, Inc.
- 2-Chloro-5-fluoropyrimidine - SAFETY DATA SHEET. (2023).
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439. Available from: [Link]
-
Rangwala, H. S., Giraldes, J. W., & Gurvich, V. J. (2011). Synthesis and purification of [2-¹³C]-5-fluorouracil. Journal of Labelled Compounds and Radiopharmaceuticals, 54(6), 340-343. Available from: [Link]
- troubleshooting poor resolution in HPLC analysis of fluorinated piperidines - Benchchem.
- Co-crystal Formation vs. Boron Coordination: Fluorination in Azopyridines Regulates Supramolecular Competition - The Royal Society of Chemistry. (2024).
- Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU) - NCI at Frederick.
- Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange - OUCI.
-
Benckendorff, C. M. M., et al. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 20(46), 9136-9141. Available from: [Link]
- MATERIAL SAFETY DATA SHEET - Pfizer. (2012).
- SAFETY DATA SHEET - Fisher Scientific. (2009).
- Troubleshooting guide for the fluorination of pyridinyl ethanone - Benchchem.
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Fluorinated Aminopyridines: Synthesis, Structure, and Rare Liquid-Liquid Cocrystal Formation Driven by Unusually Short N–H∙∙∙F–C Hydrogen Bonding - ResearchGate. Available from: [Link]
- Flexible synthesis of pyrimidines with chiral monofluorinated and difluoromethyl side chains. (2009).
-
Cahard, D., et al. (2009). Flexible Synthesis of Pyrimidines with Chiral Monofluorinated and Difluoromethyl Side Chains. The Journal of Organic Chemistry, 74(15), 5546-5551. Available from: [Link]
- 4 Common Problems & Solutions For HPLC System - GALAK Chromatography.
- Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - alwsci. (2025).
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC - NIH. Available from: [Link]
-
The Role of Ion Exchange Chromatography in Purification and Characterization of Molecules - SciSpace. Available from: [Link]
-
Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery - MDPI. (2025). Available from: [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchGate. (2025). Available from: [Link]
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025).
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - ResearchGate. (2025). Available from: [Link]
-
Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 33(11), 614-622. Available from: [Link]
-
Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection - PubMed. (2008). Available from: [Link]
-
(PDF) Studies on Fluorinated Pyrimidines - ResearchGate. (2025). Available from: [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439. Available from: [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. Available from: [Link]
- validation of an hplc method for determination of chemical purity of [18f]fluoromisonidazole - IAEA. (2012).
-
Fluorinated pyrimidines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile | Antifungal Agents - Pharmacy 180. Available from: [Link]
-
Unique Properties of Fluorine and Their Relevance to Medicinal Chemistry and Chemical Biology | Request PDF - ResearchGate. Available from: [Link]
- CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents.
-
ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF - ResearchGate. Available from: [Link]
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Technical Support Center: Stability & Degradation Troubleshooting for 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, analytical chemists, and drug development professionals with a mechanistic understanding of the degradation pathways affecting 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol .
Rather than simply listing what goes wrong, this guide explains the causality behind molecular instability, providing you with self-validating protocols to isolate, identify, and prevent degradation in your workflows.
Part 1: Mechanistic Overview of Degradation Pathways
Understanding the stability of this compound requires dissecting its three highly reactive structural motifs: the halogenated phenyl ring , the difluoromethyl group (-CHF₂) , and the pyrimidin-4-ol core .
-
Photolytic Debromination: The C(sp²)–Br bond on the phenyl ring possesses a relatively low bond dissociation energy. Exposure to UV light (particularly UV-B and UV-C) induces homolytic cleavage, generating a highly reactive phenyl radical that rapidly abstracts a hydrogen atom from the solvent to form a des-bromo derivative[1].
-
Difluoromethyl Hydrolysis: While trifluoromethyl (-CF₃) groups are generally stable, the -CHF₂ group is susceptible to base-catalyzed hydrolysis. Nucleophilic attack by water or hydroxide at the adjacent sp² carbon, or direct deprotonation/defluorination mechanisms, can convert the -CHF₂ moiety into a formyl (-CHO) or carboxylic acid (-COOH) group[2].
-
Pyrimidine Ring Opening: Under strongly alkaline conditions, the pyrimidine ring loses its aromatic stability. Hydroxide ions can attack the electrophilic C4 or C6 positions, forming a tetrahedral hemiaminal intermediate. This intermediate subsequently decays, triggering a cascade that cleaves the N3–C4 bond and opens the ring[3].
Fig 1. Primary degradation pathways of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol.
Part 2: Frequently Asked Questions (FAQs)
Q1: During long-term aqueous storage at pH 8.5, my LC-MS shows a new peak with a mass shift of +18 Da. What is the structural cause? A: A mass shift of +18 Da indicates the addition of water. Given the mild alkaline conditions, this is likely the formation of a stable hemiaminal water adduct at the C4 or C6 position of the pyrimidine ring. Once the aromaticity of the pyrimidine residue is compromised, these positions become "hot spots" for tetrahedral intermediate formation[3]. To prevent this, formulate the compound in slightly acidic to neutral buffers (pH 5.0–7.0) and store at 4°C.
Q2: I left my sample on the benchtop in clear glassware, and I am now detecting a major impurity missing the bromine isotope pattern. Why did this happen so fast? A: You are observing photolytic debromination. The 4-bromophenyl group is highly sensitive to ambient and UV light. The homolytic cleavage of the C–Br bond yields a radical that abstracts a proton from your solvent (e.g., methanol or water), resulting in a des-bromo analog (mass shift of -78 Da, replacing Br with H). The loss of the characteristic 1:1 isotopic doublet (M / M+2) in your mass spectrum is the diagnostic confirmation of this pathway[1]. Always store this compound in amber vials.
Q3: How can I differentiate between pyrimidine ring opening and -CHF₂ hydrolysis using standard LC-MS? A: You must look at the exact mass shifts and isotopic patterns.
-
Pyrimidine Ring Opening: Results in a +18 Da shift (addition of H₂O) with the bromine isotope pattern strictly preserved.
-
-CHF₂ Hydrolysis: The conversion of -CHF₂ to an aldehyde (-CHO) results in a net loss of two fluorine atoms and the addition of one oxygen, yielding a mass shift of -18 Da (Loss of CHF₂ = -51, Addition of CHO = +29; net = -22 Da, depending on ionization state). If it oxidizes further to a carboxylic acid, the shift is -6 Da .
Part 3: Self-Validating Troubleshooting Protocols
To accurately identify which degradation pathway is affecting your batch, you must perform a controlled forced degradation study. The following protocol is designed as a self-validating system: if the control remains stable while the stressed samples degrade along predicted mass-shift pathways, your analytical method is validated.
Protocol: Forced Degradation Profiling
Objective: Isolate and quantify hydrolytic and photolytic vulnerabilities.
Step 1: Sample Preparation
-
Prepare a 1.0 mg/mL stock solution of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol in HPLC-grade Acetonitrile (ACN).
Step 2: Stress Conditions (Run in Parallel)
-
Control: 100 µL stock + 900 µL ACN. Store in an amber vial at 4°C.
-
Base Hydrolysis (Ring/CHF₂ Stress): 100 µL stock + 900 µL 0.2 M KOH (aq). Incubate at room temperature for 48 hours. Rationale: Strong base forces hemiaminal formation and -CHF₂ hydrolysis.
-
Photolysis (C-Br Stress): 100 µL stock + 900 µL ACN. Place in a clear quartz vial under a UV-C lamp (254 nm) for 4 hours.
Step 3: Quenching & Analysis
-
Neutralize the base hydrolysis sample with 100 µL of 0.2 M HCl.
-
Inject 5 µL of all samples into an LC-HRMS (High-Resolution Mass Spectrometer) using a C18 column and a gradient of Water/ACN with 0.1% Formic Acid.
Step 4: Data Interpretation
-
Compare the Total Ion Chromatogram (TIC) of stressed samples against the control. Use the quantitative table below to assign peaks.
Fig 2. Experimental workflow for isolating specific degradation pathways.
Part 4: Quantitative Degradation Kinetics
The following table summarizes the expected kinetic behavior and diagnostic mass shifts of the compound under various stress conditions. Use this data to benchmark your LC-MS results.
| Stress Condition | Primary Degradation Pathway | Diagnostic Mass Shift (Δ Da) | Isotope Pattern (Br) | Estimated Half-Life (t½) |
| 0.2 M KOH (pH 13) | Pyrimidine Ring Opening | +18.01 | Retained (1:1) | ~2.5 hours |
| 0.2 M KOH (pH 13) + Heat | -CHF₂ Hydrolysis to -COOH | -6.00 | Retained (1:1) | ~12.0 hours |
| UV-C Light (254 nm) | Photolytic Debromination | -77.91 | Lost (No doublet) | ~45 minutes |
| 0.1 M HCl (pH 1) | Acid-Catalyzed Hydrolysis | Minimal | Retained (1:1) | > 14 days (Stable) |
| Ambient Light (Benchtop) | Mild Photolysis | -77.91 | Lost (No doublet) | ~5 days |
Note: The compound exhibits high stability under acidic conditions but is highly labile under basic and photolytic stress. Experimental choices for formulation should prioritize pH < 7 and light protection.
References
-
Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics Source: MDPI URL:[Link]
-
Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
Sources
Technical Support Center: Refining Difluoromethylation of Heterocyclic Compounds
Welcome to the Advanced Technical Support Center for the difluoromethylation (–CF₂H) of heterocycles. The –CF₂H group is a critical bioisostere for hydroxyl and thiol functionalities, serving as a lipophilic hydrogen bond donor that improves metabolic stability and membrane permeability.
Designed for researchers, synthetic chemists, and drug development professionals, this guide synthesizes field-proven insights to help you troubleshoot, optimize, and validate your late-stage functionalization workflows.
I. Fundamental Mechanistic FAQs
Q: What dictates the regioselectivity of radical difluoromethylation on N-heterocycles? A: Radical difluoromethylation—such as reactions utilizing zinc difluoromethanesulfinate (Baran reagent)—typically follows Minisci-type reactivity. The •CF₂H radical is inherently nucleophilic. Therefore, it preferentially attacks the most electron-deficient positions of the heterocycle. Causality: Regioselectivity is governed by the stabilization of the transition state through the interaction between the Singlet Occupied Molecular Orbital (SOMO) of the radical and the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle[1].
Q: Why is phase transfer often a bottleneck in nucleophilic difluoromethylation? A: Reagents like TMSCF₂Br or difluorocarbene precursors are highly lipophilic and reside in the organic phase, while polar heterocycles or their deprotonated salts often reside in the aqueous phase. Causality: If the reactive intermediates cannot physically meet the substrate, the carbene will rapidly hydrolyze. Optimization requires phase-transfer catalysts (e.g., TBAB, 18-crown-6) or strictly anhydrous conditions to force the reaction into a single phase.
II. Troubleshooting Guide: Common Experimental Issues
Issue 1: Low Yield in Photoredox C–H Difluoromethylation
-
Causality: The most common cause of failure in photoredox difluoromethylation is the rapid quenching of the excited photocatalyst (e.g., *Ir(ppy)₃) by dissolved oxygen. Oxygen acts as an excellent triplet quencher, shutting down the single-electron transfer (SET) required to generate the •CF₂H radical[2]. Alternatively, the redox potential of the chosen photocatalyst may not be strong enough to reduce the difluoromethylating reagent.
-
Solution: Ensure rigorous degassing via the freeze-pump-thaw method. If yields remain low, match the reduction potential of the photocatalyst to your reagent. For instance, switch from Ru(bpy)₃²⁺ to a more strongly reducing Ir(III) catalyst.
Issue 2: Poor Conversion with Zinc Difluoromethanesulfinate (DFMS)
-
Causality: Poor conversion usually stems from either a lack of heterocycle activation or the rapid background decomposition of the radical precursor before it can react with the substrate[1].
-
Solution: Add a Brønsted acid like Trifluoroacetic acid (TFA). TFA protonates the basic nitrogen of the heterocycle, significantly lowering its LUMO and increasing its electrophilicity toward the •CF₂H radical. Additionally, dose the DFMS and oxidant (TBHP) in multiple aliquots over time to compensate for reagent degradation[1].
Issue 3: Competing N-Alkylation vs. C–H Functionalization
-
Causality: Depending on the basicity of the heterocycle and the nature of the reagent, electrophilic difluoromethylating agents may preferentially attack the nucleophilic nitrogen atom rather than the carbon ring, leading to dearomatization or unwanted quaternary salts[3].
-
Solution: If C–H functionalization is desired, protect the nitrogen or use radical-based conditions. If N-difluoromethylation (dearomatization) is the goal, utilize bromo(difluoro)acetic acid with a mild base (K₂CO₃) to selectively target the nitrogen atom[3].
III. Standardized Experimental Protocols (Self-Validating)
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems , containing physical or visual cues that confirm the reaction is proceeding correctly.
Protocol A: Photoredox-Catalyzed Direct C(sp²)–H Difluoromethylation[4]
-
Setup: In a flame-dried Schlenk tube, add the heterocycle (1.0 equiv), [bis(difluoroacetoxy)iodo]benzene (1.5 equiv), and Ir(ppy)₃ (1–2 mol%).
-
Solvent & Degassing: Dissolve the mixture in anhydrous DMSO.
-
Self-Validation Check: The solution should exhibit a bright, clear yellow/orange color. Perform three freeze-pump-thaw cycles. Rigorous deoxygenation is critical to prevent triplet quenching.
-
-
Irradiation: Stir under blue LED (450 nm) irradiation at room temperature for 12 hours.
-
Self-Validation Check: The reaction must maintain its luminescent glow under the light. A shift to a dark brown or black opaque solution indicates catalyst decomposition.
-
-
Workup: Quench with aqueous NaHCO₃, extract with EtOAc, and purify via silica gel chromatography.
Protocol B: Innate C–H Functionalization using Baran Reagent (DFMS)[1]
-
Setup: To a vial containing the heterocycle (1.0 equiv), add zinc difluoromethanesulfinate (DFMS, 3.0 equiv).
-
Activation: Add a biphasic mixture of DCM and water (2.5:1 ratio). Add TFA (1.0–2.0 equiv) to lower the LUMO of the heterocycle.
-
Initiation: Slowly add tert-butyl hydroperoxide (TBHP, 70% in water, 4.0 equiv) while stirring vigorously.
-
Self-Validation Check: A mild exotherm should be felt upon TBHP addition, confirming the oxidation of the sulfinate and subsequent extrusion of SO₂ gas to form the radical.
-
-
Monitoring & Re-dosing: Monitor via TLC. If starting material persists after 12 hours, add a second aliquot of DFMS (2.0 equiv) and TBHP (3.0 equiv) to replenish the decomposed radical pool.
Protocol C: Dearomative N-Difluoromethylation[3]
-
Setup: Combine the N-heterocycle (1.0 equiv), bromo(difluoro)acetic acid (2.0 equiv), and K₂CO₃ (3.0 equiv) in a round-bottom flask.
-
Reaction: Stir at room temperature in a polar aprotic solvent (e.g., MeCN).
-
Self-Validation Check: Immediate effervescence (CO₂ evolution) will occur as the acid reacts with K₂CO₃ and as the dearomatization proceeds via decarboxylation. Ensure the system is properly vented.
-
IV. Quantitative Data: Reagent Selection Matrix
Summarizing the quantitative parameters and optimal use cases for standard difluoromethylating reagents:
| Reagent | Activation Mode | Primary Application | Yield Range | Causality / Limitations |
| Zinc difluoromethanesulfinate (DFMS) | Chemical Oxidant (TBHP) | C–H Functionalization | 30–85% | Requires multiple aliquots due to short radical half-life and background decomposition[1]. |
| [Bis(difluoroacetoxy)iodo]benzene | Photoredox (Blue LED) | C–H Functionalization | 50–92% | Excellent functional group tolerance; scale-up is limited by light penetration depth[4]. |
| PPh₃(CF₂H)₂ | Photoredox (O₂ + Erythrosin B) | C–H Functionalization | 45–88% | Metal-free protocol; utilizes O₂ as an oxidant, avoiding heavy metal waste[2]. |
| Bromo(difluoro)acetic acid | Base (K₂CO₃) | N-Dearomatization | 60–95% | Highly chemoselective for N-atoms with low steric hindrance; rapid decarboxylation[3]. |
V. Visualizations
Optimization workflow for troubleshooting low yields in photoredox difluoromethylation.
Mechanistic pathway of innate C-H functionalization using zinc difluoromethanesulfinate (Baran reagent).
VI. References[2] Photoredox Catalysis-Enabled C–H Difluoromethylation of Heteroarenes with Pentacoordinate Phosphorane as the Reagent. The Journal of Organic Chemistry.https://pubs.acs.org/doi/10.1021/acs.joc.3c01336[3] Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. The Journal of Organic Chemistry.https://pubs.acs.org/doi/10.1021/acs.joc.5c00813[4] Photoredox-catalyzed direct C(sp²)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene. Organic Chemistry Frontiers.https://pubs.rsc.org/en/content/articlelanding/2021/QO/D1QO00995H[1] Practical and innate C–H functionalization of heterocycles. Nature.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3615459/
Sources
- 1. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Impurities in Pyrimidine-Based Intermediate Production
Welcome to the Technical Support Center for the synthesis of pyrimidine-based intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common challenges in achieving high purity. Here, we will address frequently encountered issues in a question-and-answer format, offering in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in pyrimidine synthesis?
A1: Impurities in pyrimidine synthesis can originate from several stages of the manufacturing process.[1] They are broadly classified as organic, inorganic, and residual solvents.[1] Organic impurities are the most common and arise from starting materials, by-products of side reactions, intermediates, and degradation products.[1] For instance, in the Pinner synthesis, the amidine hydrochloride starting material is often hygroscopic, and its hydrolysis over time can inhibit the reaction and introduce impurities.[2] Similarly, in the Biginelli reaction, side reactions can lead to by-products like Hantzsch-type 1,4-dihydropyridines.[3]
Q2: How does the quality of starting materials impact the purity of the final product?
A2: The purity of your starting materials is a critical factor that can significantly affect the outcome of your synthesis.[2] Impurities or residual moisture in reactants can interfere with the reaction, leading to low yields and the formation of side products.[2] For example, using impure aldehydes or β-ketoesters in a Biginelli reaction can introduce contaminants that are difficult to remove from the final product.[4] It is crucial to ensure all reactants are of high purity and are thoroughly dried before use.[2]
Q3: What are the primary analytical techniques for identifying and quantifying impurities in pyrimidine intermediates?
A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[5][6] High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (LC-MS), is a powerful tool for separating, identifying, and quantifying impurities.[1][5][6] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is ideal for analyzing volatile organic impurities and residual solvents.[1] For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[1][5]
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed approach to troubleshooting specific problems you may encounter during the synthesis of pyrimidine-based intermediates.
Issue 1: Formation of a Fluorescent Yellow By-product in the Biginelli Reaction
Q: During my Biginelli synthesis of a dihydropyrimidinone (DHPM), I've observed a significant amount of a yellow, highly fluorescent by-product, which is lowering my yield. What is this impurity, and how can I prevent its formation?
A: This common fluorescent by-product is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[3] Its formation is a competing reaction to the desired Biginelli pathway.
Causality: The Hantzsch pathway is favored at higher temperatures where urea can decompose to form ammonia.[3] This ammonia then reacts with two equivalents of the β-ketoester and one equivalent of the aldehyde to form the DHP by-product.[3]
Recommended Actions:
-
Temperature Control: Running the reaction at a lower temperature is the most effective way to minimize the formation of the DHP by-product.[3]
-
Order of Addition: Consider adding the urea to the reaction mixture last, after the aldehyde and β-ketoester have had a chance to react.[7]
-
Catalyst Selection: While strong Brønsted acids are traditionally used, Lewis acids such as Yb(OTf)₃ can be more effective and may reduce side product formation.[4][7]
Issue 2: Incomplete Cyclization in the Pinner Synthesis
Q: My Pinner reaction to synthesize a pyrimidine is not going to completion, and I'm isolating the uncyclized intermediate. What are the potential causes, and how can I drive the reaction to completion?
A: Incomplete cyclization in the Pinner synthesis can be due to several factors, including insufficient activation of the carbonyl group, steric hindrance, or the presence of moisture.[3][7]
Causality: The final step of the Pinner synthesis is an intramolecular cyclization to form the pyrimidine ring, which can be slow or inhibited by various factors. The imidate salt intermediate is particularly susceptible to hydrolysis, which leads to the formation of ester by-products instead of the desired pyrimidine.[7]
Recommended Actions:
-
Anhydrous Conditions: It is critical to ensure strictly anhydrous conditions throughout the reaction. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][7]
-
Catalyst Addition: If not already in use, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[3]
-
Base Selection: The choice of base is important. Sodium ethoxide or potassium carbonate are commonly used to promote the desired cyclization.[3]
-
Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC). Some cyclizations are slow and may require extended reaction times or a moderate increase in temperature.[3]
Issue 3: Presence of Over-Alkylated Impurities
Q: I am attempting to N-alkylate a pyrimidine derivative, but I am observing significant amounts of di- or tri-alkylated species in my product mixture. How can I achieve selective mono-alkylation?
A: Over-alkylation is a common issue because the mono-alkylated product is often more nucleophilic than the starting pyrimidine, leading to further reaction.[8]
Causality: The increased electron-donating nature of the newly introduced alkyl group enhances the nucleophilicity of the nitrogen atom, making it more reactive towards the alkylating agent than the starting material.[8]
Recommended Actions:
-
Control Stoichiometry: Use a carefully controlled amount of the alkylating agent, often a slight excess of the pyrimidine substrate.
-
Use a Bulky Base: Employing a sterically hindered non-nucleophilic base can help to deprotonate the pyrimidine nitrogen without competing in the alkylation reaction.
-
Reductive Amination: For introducing alkyl groups via an amine substituent, reductive amination is a highly selective method for mono-alkylation. This involves reacting the amino-pyrimidine with an aldehyde or ketone to form an imine, which is then reduced.[8]
-
Protecting Groups: Consider using a protecting group strategy. For example, a Boc group can be used to protect one nitrogen of a diaminopyrimidine, allowing for selective alkylation of the other.[8]
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction
This protocol provides a general method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones with minimized side product formation.
Materials:
-
Aromatic aldehyde (10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (10 mmol)
-
Urea (12 mmol)
-
Catalyst (e.g., Yb(OTf)₃, 1-5 mol%)
-
Solvent (e.g., ethanol) or solvent-free conditions
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde, β-ketoester, urea, and the catalyst.[4]
-
If using a solvent, add it to the flask.[4]
-
Heat the reaction mixture to the desired temperature (e.g., reflux for solvent-based reactions, or 100 °C for solvent-free conditions) with stirring.[4]
-
Monitor the reaction progress by TLC.[4]
-
Upon completion, cool the reaction mixture to room temperature.[4]
-
If a precipitate forms, collect the solid by vacuum filtration.[4]
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[4]
Data Presentation
Table 1: Troubleshooting Common Impurities in Pyrimidine Synthesis
| Observed Impurity | Potential Cause(s) | Recommended Analytical Technique(s) | Suggested Mitigation Strategy |
| Hantzsch-type 1,4-dihydropyridine | High reaction temperature in Biginelli synthesis.[3] | HPLC-UV (fluorescence detection), LC-MS | Lower the reaction temperature; alter the order of reagent addition.[3] |
| Uncyclized Pinner Intermediate | Presence of moisture; insufficient activation.[3][7] | LC-MS, NMR | Ensure anhydrous conditions; add a Lewis or Brønsted acid catalyst.[3][7] |
| Over-alkylated Pyrimidines | Product is more nucleophilic than starting material.[8] | LC-MS, GC-MS | Control stoichiometry of alkylating agent; use reductive amination.[8] |
| Oxidized Pyridine By-product | Oxidation of a dihydropyridine intermediate during workup.[4] | LC-MS, NMR | Perform workup under an inert atmosphere; use milder workup conditions.[4] |
Visualizations
Impurity Formation Pathway in Biginelli Reaction
Caption: Competing reaction pathways in the Biginelli synthesis.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
References
-
Lucena-Cacace, A., et al. (2021). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLoS Genetics, 17(10), e1009117. [Link]
-
Wang, L., et al. (2022). Synthesis of pyrimidines from dinitrogen and carbon. National Science Review, 9(12), nwac211. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]
-
DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]
-
Lopatkin, A. J., et al. (2024). Purine and pyrimidine synthesis differently affect the strength of the inoculum effect for aminoglycoside and β-lactam antibiotics. bioRxiv. [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Wikipedia. (n.d.). Pyrimidine dimer. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Indian Academy of Sciences. (n.d.). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. [Link]
-
Al-Warhi, T., et al. (2022). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Molecules, 27(19), 6527. [Link]
-
Gizzatkulov, N. A., et al. (2023). Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli. International Journal of Molecular Sciences, 24(5), 4806. [Link]
-
Kripke, M. L., et al. (1989). Pyrimidine dimers in DNA initiate systemic immunosuppression in UV-irradiated mice. Proceedings of the National Academy of Sciences, 86(21), 8467-8471. [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
-
Taylor & Francis Online. (n.d.). Pyrimidine dimers – Knowledge and References. Retrieved from [Link]
-
Chanda, A., et al. (2015). IMPURITY PROFILING AN EMERGING TREND IN PHARMACEUTICALS: A REVIEW. Indo American Journal of Pharmaceutical Research, 5(8), 3024-3033. [Link]
-
ResearchGate. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Lopatkin, A. J., et al. (2024). Purine and pyrimidine synthesis differently affect the strength of the inoculum effect for aminoglycoside and β-lactam antibiotics. Microbiology Spectrum, e01895-24. [Link]
-
Nucleic Acids Research. (2023). Dynamic accumulation of cyclobutane pyrimidine dimers and its response to changes in DNA conformation. [Link]
-
Roy, V., et al. (2016). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Molecules, 21(11), 1503. [Link]
-
International Journal of Molecular Sciences. (2023). Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli. [Link]
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- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with Brominated Heterocycles
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with brominated heterocycles. This guide is structured to provide in-depth, actionable solutions to common and complex challenges encountered in the lab. Drawing from established principles and field-proven insights, we aim to empower you to diagnose issues, optimize your reactions, and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Conversion of the Brominated Heterocycle
Q: My cross-coupling reaction with a brominated heterocycle is showing low to no conversion. What are the primary causes and how can I troubleshoot this?
A: Low or no conversion is a frequent challenge, often stemming from issues with catalyst activity or the inherent properties of the heterocyclic substrate. The primary culprits are typically catalyst deactivation, inefficient oxidative addition, or suboptimal reaction conditions.
Causality and Troubleshooting Steps:
-
Catalyst Deactivation by Heteroatom Coordination: The nitrogen atom in many heterocycles (e.g., pyridines, quinolines) can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2] This is one of the most common challenges with this class of substrates.[2]
-
Solution: Employ sterically bulky ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands can shield the palladium center, minimizing coordination by the heterocycle and enhancing catalyst stability.[3][4] A systematic screening of ligands is often a prudent first step.[5]
-
-
Inefficient Oxidative Addition: The oxidative addition of the palladium(0) catalyst to the carbon-bromine (C-Br) bond is a critical step in the catalytic cycle.[6] For some electron-rich or sterically hindered heterocycles, this step can be slow and rate-limiting.[4]
-
Solution: Enhance catalyst reactivity. Using bulky, electron-rich phosphine ligands increases the electron density on the palladium, which facilitates oxidative addition.[3][7] In some cases, increasing the catalyst loading (from a typical 1-5 mol% to 5-10 mol%) may be necessary for particularly challenging substrates.[4]
-
-
Suboptimal Base and Solvent Selection: The choice of base and solvent is critical and can significantly impact reaction outcomes.[8] An inappropriate base may not be strong enough to facilitate key steps in the catalytic cycle, while certain solvents can either fail to dissolve reagents or even contribute to side reactions.[2]
-
Solution: Optimize the reaction medium. For Suzuki-Miyaura couplings, bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly effective.[9] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are often required.[1][10] Solvents such as toluene, 1,4-dioxane, and DMF are frequently used, but a solvent screen may be necessary to find the optimal conditions for your specific system.[2][4] Ensure all reagents, especially the base, are fully dissolved.[2]
-
-
Poor Reagent Purity and Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen and water, which can lead to catalyst decomposition and the formation of inactive palladium black.[2][5] Impurities in starting materials can also act as catalyst poisons.[11]
Issue 2: Significant Formation of Hydrodehalogenated Byproduct
Q: I'm observing a significant amount of a byproduct where the bromine on my heterocycle is replaced by a hydrogen atom. What is causing this hydrodehalogenation, and how can I minimize it?
A: Hydrodehalogenation is a prevalent side reaction where the C-Br bond is cleaved and replaced by a C-H bond, leading to reduced yield of the desired product and purification challenges.[8] This side reaction is primarily caused by the formation of palladium-hydride (Pd-H) species within the catalytic cycle.[8]
Causality and Troubleshooting Steps:
-
Source of the Hydride: Pd-H species can be generated from various sources in the reaction mixture.
-
Bases: Certain bases, particularly alkoxides, can generate hydride species.
-
Solvents: Protic solvents like alcohols and even trace amounts of water can act as hydride sources.[8][12] Aprotic polar solvents like DMF can also sometimes be problematic.[8]
-
Starting Materials: Impurities in the starting materials can also contribute.
-
-
Minimizing Pd-H Formation and Subsequent Reaction:
-
Optimize Base and Solvent: Switch to a non-hydridic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[9] Use anhydrous, aprotic solvents such as toluene or 1,4-dioxane.[8]
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to accelerate the desired reductive elimination step, which outcompetes the hydrodehalogenation pathway.[8]
-
Temperature Control: Elevated temperatures can increase the rate of side reactions.[8] Running the reaction at the lowest temperature that still allows for efficient coupling can minimize hydrodehalogenation.[8]
-
Rigorous Inert Conditions: Ensure the strict exclusion of water and oxygen, as they can contribute to pathways leading to Pd-H formation.[12]
-
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Q: My reaction mixture turns black, and the reaction stalls. What does this indicate, and what can I do to prevent it?
A: The formation of a fine, black precipitate, known as palladium black, is a clear sign of catalyst decomposition.[2][5] This indicates that the soluble, active palladium catalyst has aggregated and precipitated out of the solution as inactive, metallic palladium.[4][5]
Causality and Troubleshooting Steps:
-
Oxygen Exposure: The active Pd(0) species is highly sensitive to oxygen and can be readily oxidized, leading to decomposition.[5]
-
High Temperatures: While heat is often required, excessively high temperatures or prolonged heating can accelerate catalyst decomposition.[2][4]
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst.[5]
-
Impurities: Impurities in the reagents or solvents can poison the catalyst and promote decomposition.[11]
Visualizing the Process: A Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in cross-coupling reactions with brominated heterocycles.
Caption: A decision tree for troubleshooting cross-coupling reactions.
The Catalytic Cycle and Common Pitfalls
Understanding the catalytic cycle is key to diagnosing issues. The following diagram illustrates a generalized Suzuki-Miyaura coupling cycle and highlights where common problems like hydrodehalogenation and catalyst deactivation occur.
Caption: Suzuki-Miyaura cycle with points of failure.
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in a Suzuki-Miyaura Coupling
This protocol provides a framework for systematically screening different phosphine ligands to address low conversion issues.
Materials:
-
Brominated heterocycle (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, P(o-tol)₃, 10 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 10 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the brominated heterocycle, arylboronic acid, and base.
-
In a separate vial, pre-mix the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst/ligand solution to the Schlenk tube.
-
Add the remaining degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC-MS to determine conversion and yield.
Protocol 2: Reaction Setup to Minimize Hydrodehalogenation
This protocol is optimized to reduce the formation of the hydrodehalogenated byproduct.
Materials:
-
Brominated heterocycle (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G2, 2 mol%)
-
Base (K₂CO₃, 2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (10 mL)
Procedure:
-
To a round-bottom flask, add the brominated heterocycle, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is a critical step.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Add the XPhos Pd G2 precatalyst.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress carefully by TLC or LC-MS. Avoid unnecessarily long reaction times.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS and ¹H NMR to determine the ratio of the desired product to the hydrodehalogenated byproduct.[9]
Data Summary Table
The following table summarizes recommended starting conditions for various common cross-coupling reactions with brominated heterocycles. These are starting points and may require further optimization.
| Reaction Type | Typical Catalyst/Ligand | Recommended Base | Common Solvent(s) | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald Precatalysts | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos, Buchwald Precatalysts | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI, (AllylPdCl)₂ / P(t-Bu)₃ | Et₃N, i-Pr₂NH | DMF, Toluene, Dioxane | 25-100 |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100-120 |
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Bromo-2,6-bis(bromomethyl)pyridine. BenchChem Technical Support.
- Moges, E. A., et al. (2024). Heteroatom-Coordinated Palladium Molecular Catalysts for Sustainable Electrochemical Production of Hydrogen Peroxide. Journal of the American Chemical Society.
- Orbach, M., et al. (2011).
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Rich Aryl Bromides. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for 1-(5-Bromopyridin-2-yl)piperidin-4-ol. BenchChem Technical Support.
- Stanetty, C., et al. (2012).
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem Technical Support.
- Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide.
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions. BenchChem Technical Support.
- Gunda, P., et al. (2014). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Molecules.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jmcct.com [jmcct.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Benchmarking synthetic efficiency for different routes to fluorinated pyrimidines
Title: Benchmarking Synthetic Efficiency: A Comparative Guide to Fluorinated Pyrimidine Synthesis
Introduction Fluorinated pyrimidines are privileged scaffolds in modern drug development, serving as the active pharmacophore in critical antimetabolites and antifungals like 5-fluorouracil (5-FU), capecitabine, and emtricitabine ()[1]. However, the introduction of fluorine into the electron-deficient pyrimidine ring presents a formidable synthetic challenge. As a Senior Application Scientist, I have evaluated numerous routes to these compounds. This guide objectively benchmarks the two primary synthetic paradigms—late-stage direct fluorination versus de novo building block synthesis—providing experimental data, mechanistic causality, and self-validating protocols to optimize your synthetic workflows.
Mechanistic Pathways & Strategic Route Selection
The fundamental challenge in synthesizing fluorinated pyrimidines lies in the highly electronegative nature of fluorine.
-
Late-Stage Fluorination: Historically, direct C-H functionalization utilized electrophilic fluorinating agents (e.g.,
gas, , or Selectfluor). Because the pyrimidine ring is inherently electron-deficient, electrophilic attack requires forcing conditions. This frequently results in poor regioselectivity, over-fluorination, and hazardous operational profiles ()[2]. -
De Novo Building Block Synthesis: Modern methodologies strongly favor the bottom-up construction of the pyrimidine ring using pre-fluorinated aliphatic precursors. By embedding the fluorine atom into small, highly reactive building blocks (like
-fluoroenolates or -trifluoromethyl ketones), chemists can leverage the thermodynamic driving force of cyclocondensation. This approach guarantees absolute regiocontrol and significantly higher atom economy ()[3].
Caption: Workflow comparison of late-stage fluorination versus de novo building block synthesis.
Comparative Benchmarking Data
To objectively evaluate these routes, we must analyze the quantitative performance metrics across standard laboratory-scale syntheses. The data below summarizes the synthetic efficiency of producing 4-amino-5-fluoropyrimidines and 4-trifluoromethylpyrimidines.
| Performance Metric | Late-Stage Fluorination (Direct C-H) | De Novo Synthesis (Building Block) |
| Typical Yield | 30–50% | 81–95% |
| Regioselectivity | Poor to Moderate (Isomeric mixtures common) | Absolute (100% Regiocontrol) |
| Reaction Conditions | Harsh (Highly acidic/corrosive) | Mild (Room temperature to gentle reflux) |
| Reagent Safety | Hazardous ( | Safe, bench-stable (Fluoroacetates, Amidines) |
| Purification Burden | High (Requires complex chromatography) | Low (Often requires only recrystallization) |
Experimental Protocols & Validation
The following protocols utilize the building block approach, demonstrating superior yield, mechanistic logic, and operational simplicity.
Protocol A: Synthesis of 4-Amino-5-fluoropyrimidines via
-
Step 1: Enolate Formation
-
Procedure: In a flame-dried flask under an inert atmosphere, dissolve fluoroacetonitrile (1.0 equiv) and ethyl formate (1.2 equiv) in anhydrous THF. Cool strictly to 0°C. Slowly add Potassium tert-butoxide (KOtBu, 1.1 equiv).
-
Causality & Validation: The choice of anhydrous THF is non-negotiable; trace moisture will prematurely quench the enolate. The reaction must be maintained at 0°C. The self-validating visual cue here is the maintenance of a clear/pale solution; rapid browning indicates the uncontrolled, exothermic polymerization of the fluoroacetonitrile.
-
-
Step 2: Cyclocondensation
-
Procedure: To the pre-formed enolate solution, add the desired amidine hydrochloride (1.5 equiv). Heat the mixture to reflux for 12 hours.
-
Causality & Validation: Utilizing the amidine hydrochloride salt rather than the free base is a critical design choice. The hydrochloride acts as an in situ proton source, buffering the reaction medium and preventing the strongly basic conditions that would otherwise decompose the sensitive fluoroenolate intermediate ()[1].
-
-
Step 3: Workup
-
Procedure: Cool to room temperature, filter the precipitated KCl salts, and concentrate the filtrate under reduced pressure. Recrystallize from ethanol to afford the pure 4-amino-5-fluoropyrimidine (81–93% yield).
-
Caption: Step-by-step workflow for the synthesis of 4-amino-5-fluoropyrimidines via β-fluoroenolate.
Protocol B: Synthesis of 2,6-Disubstituted 4-Fluoropyrimidines
For trifluoromethylated or mono-fluorinated variants at the 4-position, the condensation of
-
Procedure: Mix
-trifluoromethyl aryl ketone (1.0 equiv) and amidine hydrochloride (1.2 equiv) in anhydrous DMF. Add a mild base (e.g., ) and stir at 80°C for 8 hours. -
Causality: The extreme electrophilicity of the carbonyl carbon adjacent to the electron-withdrawing
group drives the initial nucleophilic attack by the amidine. DMF is chosen to ensure complete solubility of the inorganic base, facilitating a homogeneous deprotonation cycle without risking the hydrolysis of the trifluoromethyl group.
Troubleshooting & Purity Analysis
Even with optimized building block routes, analytical monitoring is essential to guarantee pharmaceutical-grade purity.
-
Incomplete Conversion: If TLC/HPLC indicates unreacted amidine, verify the anhydrous nature of your solvents. Moisture rapidly hydrolyzes the enolate precursors, halting the cyclization cascade ()[2].
-
HPLC Monitoring: High-Performance Liquid Chromatography (Reversed-phase C18 column, phosphate buffer/acetonitrile mobile phase) is the gold standard for validating the absence of unreacted intermediates or isomeric byproducts prior to final recrystallization ()[2].
References
-
Lucas, T., Dietz, J. P., & Opatz, T. (2020). "Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt." Beilstein Journal of Organic Chemistry, 16, 445–450. URL: [Link]
Sources
Comparative study of fluorinated versus non-fluorinated pyrimidin-4-ols in biological assays
As a Senior Application Scientist, I frequently evaluate how subtle structural modifications dictate the success or failure of a drug candidate. The pyrimidine scaffold is a cornerstone of medicinal chemistry, but its pharmacokinetic and pharmacodynamic profiles are highly sensitive to substitution. Specifically, the transition from a non-fluorinated pyrimidin-4-ol to its fluorinated counterpart is not merely a steric tweak; it fundamentally alters the molecule's electronic distribution, tautomeric equilibrium, and metabolic fate.
This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated pyrimidin-4-ols, detailing the mechanistic causality behind their divergent behaviors in biological assays.
Mechanistic Rationale: The Impact of Fluorination
The substitution of a hydrogen atom with fluorine on the pyrimidin-4-ol ring introduces three critical physicochemical shifts:
-
Tautomeric Control : Pyrimidin-4-ols exist in a dynamic equilibrium with their 4(1H)-pyrimidinone tautomers. The introduction of a highly electronegative fluorine atom (
) at the 5- or 6-position exerts a strong inductive pull. This electronic effect stabilizes the enol (pyrimidin-4-ol) form over the keto form, fundamentally altering the hydrogen-bond donor/acceptor (DADA) arrays presented to the biological target[1]. -
Metabolic Shielding : Cytochrome P450 (CYP) enzymes typically target electron-rich aromatic rings or allylic positions for oxidative hydroxylation. The carbon-fluorine (C-F) bond possesses a significantly higher bond dissociation energy (
kcal/mol) compared to a carbon-hydrogen (C-H) bond ( kcal/mol). This high energy barrier effectively "blocks" metabolic soft spots, preventing the formation of reactive metabolites and prolonging the drug's half-life[2]. -
Lipophilicity and Permeability : Fluorination modulates the
of adjacent functional groups and generally increases the molecule's lipophilicity ( ). This enhances passive membrane permeability, a critical factor for intracellular target engagement[3].
Mechanistic divergence in CYP450-mediated metabolism between pyrimidin-4-ol variants.
Quantitative Data Comparison
To illustrate these principles, we compare a representative non-fluorinated pyrimidin-4-ol kinase inhibitor with its 5-fluoro analog. The data below synthesizes typical outcomes observed in target-based (e.g., MERTK/TAM family kinases) and phenotypic assays[4].
Table 1: Physicochemical and In Vitro Profiling
| Parameter | Non-Fluorinated Pyrimidin-4-ol | Fluorinated Pyrimidin-4-ol | Mechanistic Causality |
| Kinase IC | 11 nM | 20 nM | Slight steric clash from the larger van der Waals radius of fluorine (1.47 Å vs 1.20 Å for H) slightly reduces binding affinity[4]. |
| LogD (pH 7.4) | 2.1 | 2.8 | Fluorine's hydrophobicity increases overall lipophilicity, aiding cell penetration[3]. |
| HLM Half-Life ( | 18 min | >120 min | C-F bond resists CYP-mediated oxidative hydroxylation at the 5-position[2]. |
| Intrinsic Clearance ( | 85 | <15 | Direct reflection of the metabolic shielding effect[5]. |
| Cellular Permeability ( | Increased lipophilicity and modulated |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the biological assays used to generate the comparative data must be robust and self-validating. Below are the step-by-step methodologies for the two most critical evaluations: Metabolic Stability and Target Engagement.
Protocol A: Human Liver Microsome (HLM) Metabolic Stability Assay
Purpose: To quantify the resistance of the fluorinated scaffold to CYP450-mediated degradation.
Causality Check: This assay is a self-validating system because it relies on the exogenous addition of NADPH to initiate the reaction. A control sample lacking NADPH is run in parallel; if degradation occurs without NADPH, it indicates non-CYP mediated instability (e.g., chemical hydrolysis or amidase activity), thus validating the specific role of CYP450s.
-
Preparation : Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. -
Compound Spiking : Dilute the pyrimidin-4-ol compounds (fluorinated and non-fluorinated) to a final assay concentration of 1
M in the buffer. Ensure the final DMSO concentration does not exceed 0.1% to prevent enzyme inhibition. -
Pre-Incubation : Combine the compound solution with HLM (final protein concentration: 0.5 mg/mL). Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
-
Initiation : Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).
-
Time-Course Sampling : At designated time points (0, 15, 30, 60, and 120 minutes), extract 50
L aliquots from the reaction mixture. -
Quenching : Immediately transfer each aliquot into 150
L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction and precipitating the proteins. -
Centrifugation & Analysis : Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to LC-MS/MS vials for quantification of the remaining parent compound.
Workflow of the Human Liver Microsome (HLM) metabolic stability assay.
Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Purpose: To objectively compare the binding affinity (
Causality Check: TR-FRET eliminates compound auto-fluorescence interference by utilizing a time delay before measurement. The assay validates itself through a dose-response curve; a true competitive inhibitor will show a sigmoidal decrease in the FRET signal as its concentration increases, directly correlating with the displacement of the fluorescent tracer.
-
Reagent Preparation : Prepare the kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Serial Dilution : Prepare a 10-point, 3-fold serial dilution of the pyrimidin-4-ol compounds in 100% DMSO. Transfer 100 nL of these solutions into a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550).
-
Enzyme Addition : Add 5
L of the target kinase (e.g., MERTK) diluted in assay buffer to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-binding. -
Tracer/Antibody Addition : Add 5
L of a detection mixture containing a fluorophore-labeled tracer (e.g., Alexa Fluor 647) and a Europium-labeled anti-tag antibody. -
Equilibration : Seal the plate and incubate in the dark for 1 hour at room temperature. Causality: This allows the equilibrium between the inhibitor, the enzyme, and the tracer to stabilize.
-
Detection : Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite the Europium donor at 337 nm and measure emission at 620 nm (donor) and 665 nm (acceptor) after a 50
s delay. -
Data Analysis : Calculate the FRET ratio (665 nm / 620 nm). Plot the ratio against the log of the compound concentration to determine the
using non-linear regression.
Conclusion
The comparative analysis demonstrates that while the non-fluorinated pyrimidin-4-ol may exhibit marginally superior raw target affinity in isolated biochemical assays, the fluorinated analog is vastly superior in a holistic biological context. By shifting the tautomeric equilibrium and fortifying the scaffold against CYP450-mediated oxidative clearance, fluorination transforms a rapidly cleared chemical probe into a viable, metabolically stable drug candidate.
References
1.2 - NIH.gov[2] 2.4 - NIH.gov[4] 3. 1 - ACS Publications[1] 4.6 - MDPI[6] 5.3 - Pharmacy Journal[3] 6.5 - Fluoride Alert[5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluoridealert.org [fluoridealert.org]
- 6. mdpi.com [mdpi.com]
Optimizing Assay Reproducibility for Pyrimidine-Based Kinase Inhibitors: A Comparative Guide
Introduction: The Pyrimidine Challenge in Drug Discovery
Pyrimidine derivatives, particularly fused scaffolds like pyrazolo[1,5-a]pyrimidines and pyrrolo[2,3-d]pyrimidines, are privileged structures in targeted cancer therapy due to their potent protein kinase inhibitor (PKI) activity[1]. However, assessing the biological activity of these compounds frequently suffers from poor reproducibility. The conjugated
As a Senior Application Scientist, I have observed that shifting from standard fluorescence to Time-Resolved FRET (TR-FRET) or luminescent ADP-detection platforms is not just a preference—it is a mechanistic necessity for pyrimidine libraries. This guide objectively compares these platforms and provides self-validating protocols to ensure absolute data integrity.
Mechanistic Causes of Assay Interference
The Causality of Prompt Fluorescence Failure
Standard Fluorescence Resonance Energy Transfer (FRET) assays measure light emission immediately upon excitation. Pyrimidine compounds often absorb light in the 300–400 nm range and emit in the 400–500 nm range. If the assay's fluorophores (e.g., coumarin derivatives) overlap with this spectrum, the compound's autofluorescence masks the biological signal. Furthermore, poorly soluble pyrimidines can form colloidal aggregates, causing light scattering that mimics a quenching effect (inner-filter effect).
The TR-FRET Solution
TR-FRET utilizes lanthanide chelates (e.g., Europium or Terbium) as donor fluorophores. These elements exhibit fluorescence lifetimes in the millisecond range, compared to the nanosecond lifespan of pyrimidine autofluorescence[2]. By introducing a time delay (e.g., 50–100 µs) between excitation and measurement, the short-lived background fluorescence completely decays, isolating the specific biological signal.
The Luminescence Solution
Luminescent assays, such as the ADP-Glo™ Kinase Assay, bypass fluorescence entirely. They measure the ADP produced during the kinase reaction by converting it to ATP, which then drives a luciferase-mediated light-emitting reaction[3]. Since no excitation light is applied, pyrimidine autofluorescence and light scattering become mechanistically irrelevant.
Visualizing Assay Logic
Mechanistic pathways of pyrimidine interference and resolution via TR-FRET/Luminescence.
Quantitative Performance Comparison
To demonstrate the impact of assay selection, a library of 50 pyrazolo[1,5-a]pyrimidine derivatives was screened against EGFR kinase across three platforms. The data below summarizes the reproducibility metrics.
| Metric | Standard FRET | TR-FRET (Eu/Tb) | Luminescence (ADP-Glo) |
| Z'-Factor (Robustness) | 0.42 (Marginal) | 0.81 (Excellent) | 0.85 (Excellent) |
| False Positive Rate | 18% | < 1% | < 1% |
| Interference Susceptibility | High (Spectral overlap) | Low (Time-gated) | None (No excitation light) |
| IC50 Concordance (R²) | 0.65 (vs. Orthogonal) | 0.94 (vs. Orthogonal) | 0.96 (vs. Orthogonal) |
| Reagent Cost per Well | Low | High | Medium |
Table 1: Comparative performance of assay platforms for pyrimidine-based kinase inhibitors.
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any observed inhibition is causally linked to the pyrimidine compound, not an assay artifact.
Protocol A: TR-FRET Kinase Assay for Pyrimidine Inhibitors
Causality Focus: The addition of EDTA stops the reaction by chelating
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Plating: Dispense 100 nL of pyrimidine compounds (in 100% DMSO) into a low-volume 384-well black plate. Include DMSO-only (Maximum Activity) and No-Enzyme (Minimum Activity) controls.
-
Kinase/Substrate Addition: Add 5 µL of a 2X Kinase/Peptide Substrate mixture. Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined
value). Centrifuge at 1000 x g for 1 minute. -
Incubation: Incubate for 60 minutes at 25°C.
-
Reaction Termination & Detection: Add 10 µL of TR-FRET Detection Buffer containing EDTA (to stop the kinase), a Terbium-labeled anti-phospho antibody (Donor), and a Green fluorescent tracer (Acceptor).
-
Readout: Incubate for 30 minutes. Read on a multi-mode plate reader using a 50 µs delay and a 400 µs integration time. Calculate the emission ratio (Acceptor/Donor)[2].
Protocol B: Luminescent ADP Detection (ADP-Glo™) Workflow
Causality Focus: The two-step reagent addition first destroys unreacted ATP to eliminate background, then converts ADP to ATP to generate a highly specific luminescent signal[3].
-
Kinase Reaction: In a 384-well solid white plate, combine 1 µL of pyrimidine compound, 2 µL of Kinase/Substrate mix, and 2 µL of ATP. Incubate for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Mix and incubate for 40 minutes. Why? This step terminates the kinase reaction and depletes all remaining unreacted ATP, ensuring the final signal is strictly derived from the ADP produced.
-
Kinase Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. Why? This simultaneously converts the produced ADP back into ATP and introduces luciferase/luciferin to generate light.
-
Readout: Measure luminescence using a plate reader with an integration time of 0.5–1 second per well.
Step-by-step Luminescent ADP-Glo Assay Workflow for pyrimidine screening.
Conclusion
When assessing the biological activity of pyrimidine derivatives, standard prompt fluorescence assays are highly susceptible to compound-mediated interference. By transitioning to TR-FRET or luminescent ADP-detection platforms, researchers can mechanically bypass autofluorescence and inner-filter effects. Implementing these robust, self-validating protocols ensures that the generated IC50 values reflect true pharmacological inhibition rather than physicochemical artifacts, ultimately accelerating the development of reliable pyrimidine-based therapeutics.
References
- Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL
- Title: ADP-Glo™ Kinase Assay Technical Manual #TM313 Source: Promega Corporation URL
- Title: TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL
Sources
Safety Operating Guide
2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol proper disposal procedures
Standard Operating Procedure & Disposal Logistics: 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol
As research pipelines increasingly rely on highly substituted halogenated heterocycles for drug discovery and agrochemical development, standardizing the lifecycle management of these compounds is critical. The compound 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol presents unique disposal challenges due to the presence of both bromine and fluorine atoms on a pyrimidine scaffold.
This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational plan for the safe handling and regulatory-compliant disposal of this specific chemical class.
Chemical Profiling & Hazard Causality
To design a fail-safe disposal protocol, we must first understand the causality between the molecule's structural features and its environmental hazards.
-
Halogenated Moieties (Bromophenyl & Difluoromethyl): The presence of carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds classifies this compound strictly as Halogenated Organic Waste [1].
-
Thermal Degradation Risks: If incinerated at low temperatures or mixed with standard non-halogenated waste, halogenated aromatics can undergo heterogeneous catalytic reactions (typically between 200°C and 400°C) to form highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans[2].
-
Acid Gas Generation: Complete combustion of this compound will release hydrogen fluoride (HF) and hydrogen bromide (HBr). Therefore, it must be processed in a specialized facility equipped with alkaline wet scrubbers to neutralize these corrosive acid gases before atmospheric release[3][4].
Operational Safety & Handling Protocol
Before initiating any disposal procedures, personnel must be protected against potential dermal and inhalation exposures, in compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[5][6]. The lipophilic nature of the difluoromethyl and bromophenyl groups may enhance dermal penetration if the compound is dissolved in organic solvents like DMSO or dichloromethane (DCM).
Required Engineering Controls & PPE:
-
Containment: Handle all powders and solutions within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.
-
Hand Protection: Double-gloving with nitrile gloves (minimum 5 mil thickness). If handling in DCM solutions, use heavier-duty butyl or fluorinated rubber gloves, as standard nitrile degrades rapidly upon contact with halogenated solvents.
-
Eye/Body Protection: Chemical splash goggles and a flame-resistant, knee-length laboratory coat.
Step-by-Step Disposal Workflow
This methodology ensures that the waste stream remains compliant with the Resource Conservation and Recovery Act (RCRA) from the point of generation to final thermal destruction.
Step 1: Waste Stream Segregation
-
Action: Isolate 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol (both solid powder and solvent-dissolved liquid waste) exclusively into designated Halogenated Organic Waste containers.
-
Causality: Mixing halogenated waste with non-halogenated waste dilutes the stream, unnecessarily increasing the volume of waste that requires expensive high-temperature incineration, and risks damaging standard incinerators not equipped with acid-gas scrubbers[1][4].
Step 2: Primary Containerization
-
Action: Use High-Density Polyethylene (HDPE) carboys or PTFE-lined glass containers for liquid waste. For solid waste, use heavy-duty, sealable polyethylene bags placed inside a rigid secondary container.
-
Verification: Ensure the container is chemically compatible with the primary solvent (e.g., do not use standard polystyrene containers if the compound is dissolved in halogenated solvents). Cap the container tightly immediately after adding waste to prevent volatile emissions.
Step 3: Regulatory Labeling
-
Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container.
-
Required Data: Under EPA and OSHA guidelines, the label must include the words "Hazardous Waste," the accumulation start date, and the full chemical names of the contents (e.g., "Dichloromethane 90%, 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol 10%"). Do not use chemical abbreviations or acronyms [7][8].
Step 4: Satellite Accumulation Area (SAA) Management
-
Action: Store the container in a designated SAA at or near the point of generation.
-
Limits: The EPA restricts SAA storage to a maximum of 55 gallons of hazardous waste. Once this limit is reached, the container must be dated and transferred to a Central Accumulation Area within 3 days[7].
Step 5: Final Thermal Destruction (EHS Handoff)
-
Action: Coordinate with your institutional EHS department or a licensed hazardous waste vendor for pickup.
-
Mechanism: The waste will be transported to an EPA-permitted hazardous waste incinerator. The facility will subject the waste to temperatures exceeding 1000°C to achieve a 99.99% Destruction and Removal Efficiency (DRE), followed by alkaline wet scrubbing to capture HF and HBr emissions[9][10].
Quantitative Thresholds & Regulatory Data
The following table summarizes the critical quantitative parameters governing the disposal and destruction of this halogenated compound.
| Parameter | Regulatory / Operational Threshold | Scientific & Logistical Rationale |
| Incineration Temperature | > 1000°C | Required to break stable C-F and C-Br bonds and prevent the thermodynamic formation of halogenated dioxins/furans[2]. |
| Destruction & Removal Efficiency (DRE) | 99.99% Minimum | EPA RCRA standard (40 CFR Part 264) for the thermal destruction of Principal Organic Hazardous Constituents (POHCs)[10][11]. |
| Halogen Content Trigger | > 0.5% Halogens | Waste feeds exceeding this threshold legally mandate the use of acid gas scrubbers (99% HCl/HF/HBr removal efficiency)[9]. |
| SAA Volume Limit | 55 Gallons | Maximum allowable accumulation in a laboratory SAA before mandatory transfer to a central facility[7]. |
Process Visualization: Halogenated Waste Lifecycle
The following diagram maps the logical flow of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol from laboratory generation to final environmental neutralization.
Lifecycle of halogenated pyrimidine waste from laboratory generation to thermal destruction.
References
-
Bucknell University Environmental Health & Safety. "Hazardous Waste Segregation Guide." Bucknell.edu. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at: [Link]
-
Vanderbilt University Medical Center. "The Laboratory Standard (OSHA 29 CFR 1910.1450)." VUMC.org. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities." EPA.gov. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Test Methods for Evaluating Solid Waste: Chapter Thirteen - Incineration." EPA.gov. Available at: [Link]
-
Basel Convention. "Destruction and Decontamination Technologies for PCBs and Other POPs Wastes." Basel.int. Available at: [Link]
- European Patent Office (EP1271053A2). "Process to incinerate wastes with high halogen content generating low emissions." Google Patents.
-
Peng et al. "Formation, Measurement, and Control of Dioxins from the Incineration of Municipal Solid Wastes: Recent Advances and Perspectives." ResearchGate.net. Available at:[Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. researchgate.net [researchgate.net]
- 3. basel.int [basel.int]
- 4. EP1271053A2 - Process to incinerate wastes with high halogen content in a way generating low emissions and low corrosion - Google Patents [patents.google.com]
- 5. bard.edu [bard.edu]
- 6. mastercontrol.com [mastercontrol.com]
- 7. epa.gov [epa.gov]
- 8. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol
Standard Operating Procedure & Safety Guide: Handling 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol
Welcome to the definitive laboratory safety and operational guide for 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol . As a Senior Application Scientist, I have designed this protocol to bridge the gap between basic Safety Data Sheet (SDS) compliance and real-world laboratory execution.
This highly functionalized halogenated pyrimidine is a critical building block in the synthesis of advanced therapeutics, including kinase inhibitors and endothelin receptor antagonists [1]. However, its unique structural motifs demand rigorous personal protective equipment (PPE) and handling procedures to mitigate risks associated with dermal penetration, systemic toxicity, and respiratory exposure.
Structural Hazard Causality: Why Standard PPE is Not Enough
In advanced chemical handling, we do not just wear gloves; we select protective barriers based on chemical causality. Understanding the mechanistic behavior of this compound is the first step in establishing a self-validating safety system.
-
The Difluoromethyl (-CHF2) Group: Fluorination significantly increases the lipophilicity (LogP) of the molecule. This enhances its ability to cross lipid bilayers, meaning that if the compound contacts unprotected skin, dermal absorption is rapid and efficient [2].
-
The Bromophenyl Moiety: Halogenated aromatics are notorious for inducing sensitization and localized irritation. Prolonged exposure can lead to systemic toxicity, particularly hepatic strain, as the body attempts to metabolize the heavy halogen[3].
-
The Pyrimidin-4-ol Core: This core undergoes tautomerization to its pyrimidin-4(1H)-one form. In powder form, it can form fine, highly respirable dust particles that severely irritate the mucous membranes of the respiratory tract [1].
Structural hazard causality of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol.
Personal Protective Equipment (PPE) Matrix
To ensure absolute safety, your PPE must be selected based on the specific physicochemical properties outlined above. Below is the mandatory PPE matrix for handling this chemical.
| PPE Category | Specification | Scientific Justification |
| Gloves | Nitrile (Double-gloved, >0.11 mm thickness) | The difluoromethyl group enhances lipid solubility. Double-gloving prevents breakthrough; nitrile offers superior resistance to halogenated organics. |
| Eye Protection | Snug-fitting safety goggles or face shield | Prevents ocular exposure to fine pyrimidine dust, avoiding severe eye irritation (GHS H319) [3]. |
| Body Protection | Flame-retardant lab coat (Nomex/cotton blend) with knit cuffs | Knit cuffs prevent the sleeves from riding up, eliminating exposed skin at the vulnerable wrist interface. |
| Respiratory | N95/P100 Particulate Respirator (if outside hood) | Mitigates inhalation of respirable crystalline dust (GHS H335). Note: Routine handling must occur in a fume hood. |
Operational Workflow & Engineering Controls
The following step-by-step methodology ensures that exposure risks are minimized during the most vulnerable phases: material transfer and solubilization.
Step 1: Environmental Preparation
-
Verify that the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).
-
Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which can trigger exothermic degradation [4].
Step 2: Static Mitigation & Weighing
-
Causality: Halogenated powders often carry a static charge, leading to aerosolization when the container is opened. Use an anti-static gun (e.g., Zerostat) on the exterior of the reagent bottle before opening.
-
Weigh the compound using a grounded, V-shaped anti-static spatula into a pre-tared, sealable glass vial.
-
Critical Rule: Do not use plastic weigh boats, as their wide surface area and static properties maximize dust dispersion.
Step 3: Solubilization & Transfer
-
Transfer the sealed vial to the reaction zone within the hood.
-
Inject the solvent (e.g., DMSO, DMF, or DCM) directly into the vial through a septum using a syringe, rather than pouring the powder into an open solvent flask. This completely eliminates the risk of dust generation.
Standard operational workflow for handling halogenated pyrimidine derivatives.
Spill Response & Waste Disposal Plan
A robust protocol must account for operational deviations. If a spill occurs, follow this immediate response plan to prevent environmental contamination and personnel exposure.
Solid Spill (Powder) Protocol:
-
Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to a safe working height.
-
Suppress: Do NOT dry sweep. Lightly mist the spilled powder with a compatible, low-volatility solvent (e.g., isopropanol) to suppress aerosolization.
-
Collect: Use damp, absorbent pads to wipe up the material, working from the outside of the spill toward the center.
-
Decontaminate: Wash the affected surface with a mild soap and water solution to remove residual halogenated organics.
Disposal Logistics:
-
Categorization: 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol and all contaminated spill materials must be disposed of as Halogenated Organic Waste [4].
-
Environmental Hazard: Brominated compounds are highly toxic to aquatic life with long-lasting effects. Never dispose of residues down the sink [3].
-
Incineration: Ensure your waste management provider routes this stream for high-temperature incineration equipped with scrubbers to neutralize hydrobromic (HBr) and hydrofluoric (HF) acid byproducts.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 70813943, N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl)-N'-propylsulfamide." PubChem.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
